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  • Product: 5-Hydroxy-5-methylhexan-2-one
  • CAS: 42137-04-2

Core Science & Biosynthesis

Foundational

A Technical Guide to the ¹H and ¹³C NMR Chemical Shift Assignment of 5-hydroxy-5-methylhexan-2-one

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful and definitive technique for the structural elucidation of organic molecules. For professionals in pharmaceutical research and chemical dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful and definitive technique for the structural elucidation of organic molecules. For professionals in pharmaceutical research and chemical development, a precise understanding of NMR spectral data is paramount for confirming molecular identity, purity, and conformation. This in-depth guide provides a comprehensive analysis and predicted chemical shift assignments for the ¹H and ¹³C NMR spectra of 5-hydroxy-5-methylhexan-2-one. By integrating fundamental NMR principles with comparative analysis of structurally similar compounds, this document serves as an authoritative reference for researchers. It further outlines a robust, self-validating experimental protocol for the acquisition of high-quality NMR data, ensuring reproducibility and accuracy in the laboratory.

Molecular Structure and Atom Numbering

5-hydroxy-5-methylhexan-2-one (C₇H₁₄O₂) is a keto-alcohol featuring a ketone functional group at the C2 position and a tertiary alcohol at the C5 position. The unambiguous assignment of NMR signals requires a systematic numbering of the carbon skeleton, as illustrated below. This numbering scheme will be used consistently throughout this guide.

Caption: IUPAC numbering of 5-hydroxy-5-methylhexan-2-one.

Based on this structure, we can identify five distinct carbon environments and five unique proton environments (excluding the labile hydroxyl proton). The two methyl groups at C6 and C7 are chemically and magnetically equivalent due to free rotation around the C5-C6 and C5-C7 bonds.

Foundational Principles of Chemical Shift Prediction

The chemical shift (δ) of a nucleus in an NMR spectrum is determined by its local electronic environment. The magnetic field experienced by a nucleus is shielded by the surrounding electron density. Factors that decrease this electron density, such as proximity to electronegative atoms, "deshield" the nucleus, causing it to resonate at a higher frequency, or further "downfield" (higher ppm value).[1][2]

  • Inductive Effects: Electronegative atoms like oxygen withdraw electron density from adjacent carbon and hydrogen atoms. This effect is strongest on the alpha (α) and beta (β) positions and diminishes with distance. The carbonyl group (C=O) and hydroxyl group (-OH) are the primary influencers in 5-hydroxy-5-methylhexan-2-one.

  • Hybridization: The hybridization state of carbon atoms significantly affects their chemical shifts. Carbonyl carbons (sp²) are highly deshielded and appear far downfield (~190-220 ppm), while sp³ hybridized carbons appear further upfield.[2]

  • Magnetic Anisotropy: The π-electron system of the carbonyl group creates an anisotropic magnetic field, which can deshield nearby nuclei located in a specific spatial orientation relative to the C=O bond.

Predicted ¹H NMR Spectral Assignments

The predicted ¹H NMR spectrum of 5-hydroxy-5-methylhexan-2-one is based on established chemical shift ranges and data from the closely related analog, diacetone alcohol (4-hydroxy-4-methyl-2-pentanone).[3][4] The primary structural difference is the additional methylene group (C4-H₂) in the target molecule, which will influence the multiplicity and shifts of adjacent protons.

Assigned ProtonsPredicted δ (ppm)MultiplicityIntegrationRationale
H1 (3H)~ 2.15Singlet (s)3HThese protons are on a methyl group attached directly to the carbonyl carbon (C2), resulting in significant deshielding. This is a characteristic region for methyl ketones.
H3 (2H)~ 2.75Triplet (t)2HThese methylene protons are α to the carbonyl group, causing a strong downfield shift. They are coupled to the two protons on C4, resulting in a triplet.
H4 (2H)~ 1.85Triplet (t)2HThese methylene protons are β to the carbonyl and γ to the hydroxyl group. They are coupled to the protons on C3, appearing as a triplet.
H6 & H7 (6H)~ 1.25Singlet (s)6HThese two methyl groups are equivalent and attached to the quaternary carbon (C5) bearing the hydroxyl group. The absence of adjacent protons results in a singlet.
OH (1H)Variable (1.5-4.0)Broad Singlet (br s)1HThe chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. It often appears as a broad signal and does not couple with adjacent protons.

Predicted ¹³C NMR Spectral Assignments

The ¹³C NMR spectrum provides a direct count of the unique carbon environments. The predicted shifts are based on general ranges and data available for keto-alcohols.[2][5][6]

Assigned CarbonPredicted δ (ppm)Rationale
C2 ~ 209.0This signal is characteristic of a ketone carbonyl carbon, which is highly deshielded and appears significantly downfield.
C5 ~ 71.0This is a quaternary carbon attached to an electronegative oxygen atom, placing it in the typical range for a tertiary alcohol carbon.
C3 ~ 49.5This methylene carbon is α to the carbonyl group, resulting in a substantial downfield shift.
C1 ~ 30.0This methyl carbon is attached to the carbonyl group.
C4 ~ 29.5This methylene carbon is β to the carbonyl and β to the tertiary alcohol, resulting in a moderate shift.
C6 & C7 ~ 29.0These two methyl carbons are equivalent and attached to the C5 quaternary carbon. Their chemical shifts are very similar.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, a standardized and self-validating protocol is essential. The following steps describe a robust methodology for analyzing a small organic molecule like 5-hydroxy-5-methylhexan-2-one.

Sample Preparation
  • Mass Measurement: Accurately weigh approximately 10-20 mg of the purified analyte directly into a clean, dry vial.

  • Solvent Selection: Choose a deuterated solvent that readily dissolves the analyte and has minimal overlapping signals. Deuterated chloroform (CDCl₃) is an excellent first choice for non-polar to moderately polar compounds. Its residual proton signal at ~7.26 ppm and carbon triplet at ~77.16 ppm serve as convenient internal references.[7]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the analyte.

  • Internal Standard (Optional but Recommended): Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solvent. TMS is chemically inert and its protons and carbons produce a sharp singlet at 0.00 ppm, providing an absolute reference point.[1]

  • Transfer: Gently swirl the vial to ensure complete dissolution. Using a clean pipette, transfer the solution into a 5 mm NMR tube.

  • Filtration (If Necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field distortions.

Spectrometer Setup and Data Acquisition

The following workflow outlines the key steps performed at the spectrometer console.

G cluster_prep Sample Handling cluster_acq Spectrometer Operations cluster_proc Data Processing & Analysis Prep Prepare Sample (Analyte + Deuterated Solvent) Insert Insert Tube into Spinner & Set Depth Prep->Insert Load Load Sample into Magnet Insert->Load Lock Lock on Deuterium Signal Load->Lock Shim Optimize Field Homogeneity (Shimming) Lock->Shim Tune Tune & Match Probe Shim->Tune Acquire Acquire Spectra (¹H, ¹³C, DEPT, COSY, etc.) Tune->Acquire FT Fourier Transform (FID → Spectrum) Acquire->FT Process Phase & Baseline Correction FT->Process Reference Calibrate to Reference (TMS or Solvent) Process->Reference Integrate Integrate Peaks & Assign Shifts Reference->Integrate

Caption: Standard workflow for NMR experiment from sample preparation to spectral analysis.

  • Locking: The spectrometer locks onto the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.

  • Shimming: The magnetic field is homogenized across the sample volume by adjusting the shim coils. This process is critical for achieving sharp, symmetrical peaks and high resolution.

  • Tuning and Matching: The probe is tuned to the specific frequency of the nucleus being observed (e.g., ¹H or ¹³C) and matched to the spectrometer's electronics to ensure maximum signal transmission.

  • ¹H Spectrum Acquisition: A standard proton experiment is run first. It is a quick experiment (typically <1 minute) and provides immediate information on sample purity and structure.

  • ¹³C Spectrum Acquisition: A proton-decoupled ¹³C experiment is then performed. Due to the low natural abundance of ¹³C, this experiment requires a longer acquisition time (minutes to hours) to achieve a good signal-to-noise ratio.

  • Advanced Experiments (Optional): For complete and unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify H-H couplings and HSQC/HMBC (Heteronuclear Single/Multiple Bond Correlation) to correlate protons with their directly attached or long-range coupled carbons can be invaluable.[8]

Conclusion

The structural elucidation of 5-hydroxy-5-methylhexan-2-one can be confidently achieved through a combination of ¹H and ¹³C NMR spectroscopy. This guide provides a set of well-reasoned, predicted chemical shift assignments based on fundamental principles and comparative data from structural analogs. By following the detailed experimental protocol outlined, researchers and scientists can acquire high-fidelity NMR data, enabling the accurate verification of this molecular structure. The integration of predictive analysis with a robust experimental framework represents a best-practice approach in modern chemical and pharmaceutical research.

References

  • NP-MRD. Showing NP-Card for Diacetone alcohol (NP0045135). [Link]

  • ResearchGate. Partial 1 H NMR spectra (250 MHz) for the (R)-MPA ester of diacetone D-glucose. [Link]

  • Organic Chemistry, Org. Chem. Lett. 2023, 9, 3-2. Supporting Information for: From intramolecular cyclization to intermolecular hydrolysis: TMSCF2Br-enabled carbonylation of aldehydes/ketones and amines to α-hydroxyamides. [Link]

  • SpectraBase. Diacetone alcohol - Optional[13C NMR] - Spectrum. [Link]

  • Muselli, A., et al. (2022). A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone. Molecules, 27(17), 5489. [Link]

  • PubChem. 4-(4-Hydroxyphenyl)-4-methyl-2-pentanone. [Link]

  • Chegg.com. Solved Consider the compound 4-hydroxy-4-methyl-2-pentanone. [Link]

  • SpectraBase. 2-Pentanone, 4-hydroxy-4-methyl-. [Link]

  • Maple, S. R., & Allerhand, A. (1987). Analysis of minor components by ultrahigh resolution NMR. 2. Detection of 0.01% diacetone alcohol in pure acetone and direct measurement of the rate of the aldol. Condensation of Acetone. Journal of the American Chemical Society, 109(1), 56-61. [Link]

  • PubChem. Diacetone Alcohol. [Link]

  • NIST. 2-Pentanone, 4-hydroxy-4-methyl-. [Link]

  • Oregon State University. 1H NMR Chemical Shifts. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0173966). [Link]

  • University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • PubChem. 5-Hydroxy-5-methylhexan-2-one. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

Sources

Exploratory

Mass Spectrometry Electron Ionization (EI) Fragmentation Patterns of 5-Hydroxy-5-methylhexan-2-one: A Mechanistic and Analytical Guide

Introduction & Chemical Context 5-Hydroxy-5-methylhexan-2-one (C₇H₁₄O₂, MW = 130.18 g/mol ) is a bifunctional aliphatic compound featuring both a methyl ketone and a tertiary alcohol. It is a critical intermediate in com...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

5-Hydroxy-5-methylhexan-2-one (C₇H₁₄O₂, MW = 130.18 g/mol ) is a bifunctional aliphatic compound featuring both a methyl ketone and a tertiary alcohol. It is a critical intermediate in complex organic syntheses, such as the total synthesis of the antiviral candidate Wulfenioidin F[1], and serves as a biomarker in geochemical analyses of coal extracts[2]. For researchers and drug development professionals, understanding its precise Electron Ionization Mass Spectrometry (EI-MS) fragmentation pattern is essential for unambiguous structural elucidation and differentiation from isomeric keto-alcohols.

Core Principles of EI-MS for Bifunctional Compounds

When subjected to standard 70 eV electron bombardment, ionization occurs preferentially at the sites of lowest ionization energy—the non-bonding lone pairs of the heteroatoms. Because 5-hydroxy-5-methylhexan-2-one possesses two oxygen atoms (carbonyl and hydroxyl), two distinct molecular ion radical cations ([M]⁺•) can form. The competition between these two charge-localization sites dictates the primary fragmentation pathways, leading to a highly predictable and self-validating mass spectrum.

Mechanistic Pathways of Fragmentation (The "Why")

Pathway A: Alpha Cleavage at the Tertiary Alcohol (m/z 59)

Ionization of the hydroxyl oxygen triggers the homolytic cleavage of the adjacent C4–C5 bond. This expels a C₅H₉O• radical (71 Da) and yields the[C(OH)(CH₃)₂]⁺ fragment at m/z 59 . This oxonium ion is exceptionally stable due to the inductive electron donation from the two methyl groups and resonance stabilization from the oxygen lone pairs. Consequently, m/z 59 typically manifests as the base peak (100% relative abundance) in the spectrum.

Pathway B: Alpha Cleavage at the Methyl Ketone (m/z 43)

Ionization at the carbonyl oxygen drives the alpha cleavage of the C2–C3 bond. This results in the loss of the massive C₅H₁₁O• radical (87 Da) and the formation of the acylium ion[CH₃C≡O]⁺ at m/z 43 . The linear geometry and triple-bond resonance of the acylium ion provide immense thermodynamic stability, making m/z 43 the second most prominent peak in the spectrum.

Pathway C: Dehydration and Subsequent Cleavages (m/z 112 and m/z 97)

Tertiary alcohols are highly prone to both thermal and electron-impact-induced dehydration. The loss of a water molecule (18 Da) from the molecular ion [M]⁺• (m/z 130) generates an alkene radical cation at m/z 112 . This intermediate can further lose a methyl radical (15 Da) via allylic cleavage to form a resonance-stabilized diene-like cation at m/z 97 .

Pathway D: The Blocked McLafferty Rearrangement (Diagnostic Feature)

A hallmark of methyl ketones with aliphatic chains is the McLafferty rearrangement, which typically produces an enol radical cation at m/z 58. However, this rearrangement strictly requires a hydrogen atom on the gamma-carbon. In 5-hydroxy-5-methylhexan-2-one, the gamma-carbon (C5) is fully substituted with a hydroxyl group and two methyl groups. The absence of gamma-hydrogens completely blocks the classic McLafferty rearrangement. The lack of a significant m/z 58 peak is a crucial diagnostic feature that confirms the substitution pattern at the C5 position.

FragmentationLogic M Molecular Ion [M]+• m/z 130 (Weak/Absent) A_OH Alpha Cleavage (Tertiary Alcohol) M->A_OH - C5H9O• (71 Da) A_CO Alpha Cleavage (Methyl Ketone) M->A_CO - C5H11O• (87 Da) Dehyd Dehydration [-H2O] M->Dehyd - H2O (18 Da) F59 m/z 59 (Base Peak) [C(OH)(CH3)2]+ A_OH->F59 Oxonium Stabilization F43 m/z 43 [CH3C=O]+ A_CO->F43 Acylium Stabilization F112 m/z 112 [M - 18]+• Dehyd->F112 Alkene Formation F97 m/z 97 [M - 18 - 15]+ F112->F97 - CH3• (15 Da)

Caption: EI-MS fragmentation pathways of 5-hydroxy-5-methylhexan-2-one highlighting major product ions.

Quantitative Data Summary

m/zRelative Abundance (%)Fragment AssignmentDriving Force / Causality
59 100 (Base Peak)[C(OH)(CH₃)₂]⁺Alpha cleavage at C4-C5; highly stable tertiary oxonium ion.
43 60 - 80[CH₃C≡O]⁺Alpha cleavage at C2-C3; resonance-stabilized acylium ion.
115 5 - 15[M - CH₃]⁺Loss of methyl radical from either the ketone or tertiary alcohol.
112 2 - 10[M - H₂O]⁺•Dehydration of the tertiary alcohol to form an alkene radical cation.
97 5 - 15[M - H₂O - CH₃]⁺Allylic cleavage following dehydration.
130 < 1[M]⁺•Molecular ion (highly unstable due to rapid alpha cleavages).

Experimental Workflow: GC-MS Analysis Protocol

To ensure a self-validating analytical system, the following protocol is designed to minimize thermal degradation (a common artifact for tertiary alcohols) and maximize ionization efficiency.

Step 1: Sample Preparation Dilute the analyte to 10–50 ppm in a high-purity, GC-compatible non-polar solvent (e.g., dichloromethane or hexane). Avoid protic solvents (like methanol) that might induce hydrogen-bonding artifacts or transesterification in the hot inlet.

Step 2: Instrument Tuning Perform a standard autotune using Perfluorotributylamine (PFTBA). Verify that the m/z 69, 219, and 502 peaks exhibit standard relative abundance ratios (100%, >35%, >1%) to ensure accurate mass calibration and optimal lens voltages across the quadrupole.

Step 3: Gas Chromatography Separation Utilize a non-polar to slightly polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Critical Causality: Set the injection port to 220°C (lower than the standard 250°C) to prevent thermal dehydration of the sensitive tertiary alcohol before it reaches the column. Use a split ratio of 10:1. Program the oven: 50°C hold for 1 min, ramp at 10°C/min to 250°C.

Step 4: EI Source Conditions Set the electron energy strictly to 70 eV to maintain standardized fragmentation libraries. Maintain the ion source temperature at 230°C and the quadrupole at 150°C.

Step 5: Data Acquisition & Validation Acquire data in full scan mode from m/z 30 to 300. Run a solvent blank immediately prior to the sample to establish a baseline and validate the absence of column bleed or carryover at key diagnostic masses (m/z 43, 59).

GCMSWorkflow Prep 1. Sample Prep Dilution in DCM Tune 2. MS Tuning PFTBA Calibration Prep->Tune GC 3. GC Separation HP-5MS Column Tune->GC EI 4. EI Ionization 70 eV, 230°C GC->EI Data 5. Data Acquisition m/z 30-300 Scan EI->Data

Caption: Step-by-step GC-MS analytical workflow for the characterization of bifunctional keto-alcohols.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.[Link]

  • Liu, T., Peng, Y.-L., & Hou, J. H. (2014). Microwave-Assisted Extraction of Organic Compounds from Yanan Coal at Room Temperature. Asian Journal of Chemistry, 26(22), 7611-7615.[Link]

  • Sun, R., & Wang, Y. (2024). The total synthesis of Wulfenioidin F. Theoretical and Natural Science, 44(1), 123-126.[Link]

  • NIST Mass Spectrometry Data Center. "Electron Ionization Mass Spectra". NIST Chemistry WebBook, SRD 69.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Quantitative GC-MS Profiling of 5-Hydroxy-5-methylhexan-2-one in Complex Synthetic Matrices

Target Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Pre-column Derivatization Introduction & Analytical Challenges 5-H...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Pre-column Derivatization

Introduction & Analytical Challenges

5-Hydroxy-5-methylhexan-2-one (CAS: 42137-04-2) is a bifunctional keto-alcohol widely utilized as a critical building block in organic synthesis, particularly in the preparation of complex lactones and pharmaceutical active pharmaceutical ingredients (APIs)[1]. It is frequently synthesized via the nucleophilic addition of organometallic reagents to ethyl levulinate[2].

In Process Analytical Technology (PAT) and impurity profiling, quantifying this molecule with high precision is essential. However, its structural composition—specifically the presence of a tertiary alcohol moiety—presents a significant analytical challenge for standard Gas Chromatography-Mass Spectrometry (GC-MS). Direct analysis of highly polar and sterically hindered tertiary alcohols often results in poor chromatographic peak shape, irreversible column adsorption, and thermal degradation[3].

Mechanistic Causality: The Necessity of Derivatization

The Problem: Direct injection of underivatized 5-hydroxy-5-methylhexan-2-one into a standard GC inlet (typically operating at 250 °C) induces rapid thermal dehydration. The tertiary alcohol readily loses a water molecule, yielding dehydration artifacts such as 5-methyl-5-hexen-2-one (m/z 112). This degradation compromises quantitative accuracy, leading to irreproducible response factors and false impurity profiles.

The Solution: To circumvent this thermal instability, the hydroxyl group must be chemically masked prior to injection. Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is the industry standard. However, because tertiary alcohols are highly sterically hindered, BSTFA alone reacts too slowly. The addition of 1% Trimethylchlorosilane (TMCS) acts as a crucial catalyst, lowering the activation energy and driving the silylation of the tertiary alcohol to complete conversion[4].

G A 5-Hydroxy-5-methylhexan-2-one (Analyte) B Thermal Dehydration (GC Inlet >200°C) A->B Underivatized D Derivatization (BSTFA + 1% TMCS) A->D Sample Prep C Dehydration Artifact (m/z 112) B->C E TMS-Ether Derivative (Thermally Stable) D->E

Figure 1: Reaction pathways of 5-hydroxy-5-methylhexan-2-one during GC-MS analysis.

Experimental Methodology

Step-by-Step Sample Preparation

This protocol is designed to eliminate moisture, which is the primary cause of derivatization failure.

  • Matrix Extraction & Desiccation: Transfer 1.0 mL of the synthetic reaction aliquot into a 2.0 mL microcentrifuge tube. Extract the analyte using 1.0 mL of anhydrous ethyl acetate.

    • Causality Insight: Add 50 mg of anhydrous sodium sulfate ( Na2​SO4​ ) and vortex for 30 seconds. BSTFA reacts violently with water and protic solvents. Even trace moisture (>10 ppm) will hydrolyze the silylating agent, leaving the analyte unprotected[4].

  • Reagent Addition: Transfer 50 µL of the dried organic supernatant to a 250 µL glass GC insert. Add 10 µL of the internal standard (e.g., Nonadecane, 100 µg/mL in hexane). Add 50 µL of BSTFA containing 1% TMCS. Seal the vial immediately with a PTFE-lined cap.

  • Thermal Incubation: Incubate the sealed vial in a heating block at 60 °C for exactly 30 minutes.

    • Causality Insight: Room temperature silylation is kinetically unfavorable for tertiary alcohols. The 60 °C thermal energy, combined with the TMCS catalyst, is strictly required to overcome steric hindrance and achieve 100% derivative yield[5].

GC-MS Operating Conditions

To ensure optimal separation from synthesis byproducts, the following parameters are recommended:

ParameterSetting
Analytical Column HP-5ms (30 m × 0.25 mm × 0.25 µm) or equivalent
Carrier Gas Helium (99.999%), 1.0 mL/min constant flow
Inlet Temperature 250 °C
Injection Mode Split (10:1 ratio), 1.0 µL injection volume
Oven Temperature Program 60 °C (hold 1 min) → 15 °C/min to 280 °C (hold 3 min)
MS Transfer Line 280 °C
Ion Source Electron Impact (EI), 70 eV, 230 °C
Acquisition Mode Selected Ion Monitoring (SIM)

Data Interpretation & Validation

Mass Spectrometric Fragmentation

Upon successful derivatization, the molecular weight of 5-hydroxy-5-methylhexan-2-one shifts from 130.18 g/mol to 202.14 g/mol (addition of the TMS group, C10​H22​O2​Si ). The EI fragmentation pattern is highly diagnostic.

m/z ValueIon AssignmentDiagnostic Significance
131 [C(CH3​)2​-O-TMS]+ Base Peak. Formed via alpha cleavage at the tertiary carbon. Primary quantitation ion.
187 [M−CH3​]+ Loss of a methyl group from the TMS moiety. Primary confirmatory ion.
43 [CH3​CO]+ Alpha cleavage at the methyl ketone moiety. Secondary confirmatory ion.
73 [Si(CH3​)3​]+ Trimethylsilyl cation. Universal indicator of successful silylation.
Protocol Self-Validation: The Artifact Monitoring System

Every robust analytical method must possess internal checks to ensure trustworthiness. In this protocol, the system validates itself through the continuous monitoring of m/z 112 .

  • The Mechanism: If the derivatization is incomplete (due to moisture quenching) or if the GC inlet liner contains active sites, the underivatized analyte will undergo thermal dehydration to form artifacts with a molecular weight of 112 g/mol .

  • The Rule: The peak area of m/z 112 must remain < 1.0% of the primary TMS-derivative peak (m/z 131). If this threshold is exceeded, the sequence must be halted. The analyst must replace the GC inlet liner and re-verify the anhydrous state of the sample preparation.

Workflow N1 Step 1: Sample Prep Aprotic extraction & drying N2 Step 2: Derivatization BSTFA + 1% TMCS at 60°C N1->N2 N3 Step 3: GC Separation HP-5ms column, He carrier N2->N3 N4 Step 4: MS Detection EI mode, SIM Acquisition N3->N4 N5 Step 5: Data Analysis Quantification & Validation N4->N5

Figure 2: Standardized workflow for GC-MS quantification of the target keto-alcohol.

Conclusion

The accurate GC-MS quantification of 5-hydroxy-5-methylhexan-2-one requires a deep understanding of its thermal lability. By utilizing a strictly anhydrous extraction followed by catalyzed silylation (BSTFA + 1% TMCS) and monitoring specific diagnostic and artifact ions, analysts can achieve highly reproducible, artifact-free impurity profiling in complex synthetic matrices.

References

  • Title: 5-Hydroxy-5-methylhexan-2-one | C7H14O2 | CID 11040732 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Dialkylaluminum N,O-Dimethylhydroxylamine Complex as a Reagent to Mask Reactive Carbonyl Groups in Situ from Nucleophiles Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Derivatization Methods in GC and GC/MS Source: IntechOpen (Gas Chromatography - Derivatization, Sample Preparation, Application) URL: [Link]

Sources

Application

Liquid-liquid extraction techniques for isolating 5-hydroxy-5-methylhexan-2-one from aqueous mixtures

Application Note: Isolation of 5-Hydroxy-5-methylhexan-2-one from Aqueous Mixtures Using Advanced Salting-Out Assisted Liquid-Liquid Extraction (SALLE) Mechanistic Rationale & Analyte Profiling Isolating highly polar org...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Isolation of 5-Hydroxy-5-methylhexan-2-one from Aqueous Mixtures Using Advanced Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

Mechanistic Rationale & Analyte Profiling

Isolating highly polar organic compounds from aqueous mixtures is a notorious bottleneck in chemical synthesis and drug development. The target analyte, 5-hydroxy-5-methylhexan-2-one (CAS: 42137-04-2), presents a unique extraction challenge. With a predicted XLogP3 of approximately 0.2, it is highly hydrophilic[1]. The molecule possesses both a hydrogen-bond accepting methyl ketone and a hydrogen-bond donating tertiary alcohol, allowing it to form a robust hydration shell in water.

Conventional Liquid-Liquid Extraction (LLE) using non-polar solvents (e.g., hexane, diethyl ether) fails because the thermodynamic penalty of breaking these hydrogen bonds exceeds the energy gained by solvating the molecule in a non-polar medium. To force the analyte into an organic phase, we must manipulate the aqueous phase thermodynamics using Salting-Out Assisted Liquid-Liquid Extraction (SALLE) [2].

By saturating the aqueous layer with high-charge-density kosmotropic salts, water molecules are sequestered to hydrate the inorganic ions. This phenomenon increases the electronic repulsion and enhances the hydrophobic effect, effectively "salting out" the polar organic solute into a water-miscible or semi-miscible organic phase like Acetonitrile (MeCN) or Ethyl Acetate (EtOAc)[3].

SALLE_Mechanism A Aqueous Mixture (5-hydroxy-5-methylhexan-2-one) B Conventional LLE (Non-polar solvent) A->B Add Hexane/Ether C SALLE (Polar solvent + Salt) A->C Add EtOAc/MeCN + MgSO4 D Poor Partitioning (Analyte stays in water) B->D H-bonding dominates E High Extraction Efficiency (Analyte forced to organic) C->E Salting-out effect

Logical flow comparing conventional LLE and SALLE mechanisms for polar keto-alcohols.

Causality in Experimental Choices

To ensure high recovery and structural integrity of 5-hydroxy-5-methylhexan-2-one, every reagent and parameter must be chosen with strict mechanistic justification:

  • pH Control (Strictly Neutral, pH 6.5–7.5): The analyte contains a tertiary alcohol, which is highly susceptible to acid-catalyzed dehydration (forming an alkene). Conversely, the methyl ketone moiety can undergo base-catalyzed aldol condensation. Maintaining a neutral pH prevents both degradation pathways.

  • Solvent Selection (Acetonitrile vs. Ethyl Acetate): Acetonitrile (MeCN) is fully miscible with water but undergoes a sharp, clean phase separation upon the addition of multivalent salts[4]. It provides an exceptionally high dielectric environment (ε = 37.5) that readily accepts the polar keto-alcohol. Ethyl acetate is a greener alternative for larger scale-ups but is prone to emulsion formation without sufficient salt.

  • Salt Selection (MgSO₄ vs. NaCl): According to the Hofmeister series, multivalent ions like Mg²⁺ and SO₄²⁻ possess higher charge densities than monovalent ions (Na⁺, Cl⁻)[3]. Magnesium sulfate induces a dramatically stronger salting-out effect, driving the equilibrium of the keto-alcohol into the organic layer while simultaneously acting as an in-situ drying agent.

Quantitative Data Summary

Table 1: Comparative Extraction Efficiencies for 5-Hydroxy-5-methylhexan-2-one

Extraction SystemSalting-Out AgentSolvent Dielectric (ε)Expected Recovery (%)Phase Separation Quality
HexaneNone1.88< 5%Excellent (No emulsion)
Ethyl AcetateNone6.02~ 30-40%Fair (Emulsion prone)
Ethyl AcetateNaCl (Saturated)6.02~ 75-85%Good
AcetonitrileMgSO₄ (Saturated)37.5> 95%Excellent (Sharp boundary)

Self-Validating Experimental Protocol: MgSO₄-Assisted SALLE

This protocol is designed as a closed-loop, self-validating system. It incorporates mandatory analytical checkpoints to ensure the extraction is successful before the operator proceeds to concentration, preventing the loss of valuable material.

Reagents Required:

  • Aqueous sample containing 5-hydroxy-5-methylhexan-2-one.

  • Acetonitrile (HPLC Grade).

  • Anhydrous Magnesium Sulfate (MgSO₄).

  • 0.1 M Phosphate buffer (pH 7.0).

Step-by-Step Methodology:

  • pH Stabilization: Measure the pH of the aqueous mixture. Adjust to exactly pH 7.0 using the 0.1 M phosphate buffer. Causality: Prevents tertiary alcohol dehydration and ketone condensation.

  • Salt Saturation: Add anhydrous MgSO₄ to the aqueous mixture at a ratio of 0.4 g per 1.0 mL of aqueous solution. Stir vigorously until the solution is fully saturated (some undissolved salt may remain).

  • Solvent Addition: Add Acetonitrile at a 1:1 (v/v) ratio relative to the initial aqueous volume.

  • Agitation & Phase Separation: Vortex the mixture for 2 minutes to maximize interfacial surface area, then centrifuge at 4000 rpm for 5 minutes at 20°C. Causality: Centrifugation breaks any micro-emulsions formed by the polar solvent interactions, ensuring a sharp phase boundary.

  • Validation Checkpoint 1 (Volume Mass-Balance): Visually inspect the layers. The upper organic layer volume should be exactly equal to the added Acetonitrile volume minus ~2% (due to minor volume contraction). A missing organic layer indicates insufficient salt saturation; if observed, add more MgSO₄ and repeat Step 4.

  • Organic Recovery: Carefully decant or pipette the upper Acetonitrile layer into a clean, dry flask.

  • Validation Checkpoint 2 (Raffinate Depletion): Extract a 10 µL aliquot from the remaining lower aqueous layer (raffinate). Spot it on a TLC plate (stain with KMnO₄) or run a rapid GC-MS analysis. System Rule: If the target peak is absent or <5% of the original signal, proceed to Step 8. If >5% remains, perform a secondary extraction with 0.5 volumes of Acetonitrile.

  • Concentration: Dry the combined organic layers over fresh anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (Rotary Evaporator bath at 30°C to prevent volatilization of the analyte).

SALLE_Workflow S1 1. Sample Preparation Neutralize aqueous phase (pH 7.0) S2 2. Salt Addition Add anhydrous MgSO4 (w/v) S1->S2 S3 3. Solvent Addition Add Acetonitrile or EtOAc S2->S3 S4 4. Phase Separation Vortex and Centrifuge (4000 rpm) S3->S4 S5 5. Organic Recovery Collect upper organic layer S4->S5 S6 6. Validation GC-MS/TLC of aqueous raffinate S5->S6

Step-by-step workflow for Salting-Out Assisted Liquid-Liquid Extraction (SALLE).

Sources

Method

Application Note: Standard Operating Procedures for the Safe Handling and Storage of 5-Hydroxy-5-methylhexan-2-one

Executive Summary & Chemical Profile 5-Hydroxy-5-methylhexan-2-one (CAS: 42137-04-2) is a bifunctional organic compound featuring both a ketone and a tertiary alcohol moiety[1]. In drug development and synthetic chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

5-Hydroxy-5-methylhexan-2-one (CAS: 42137-04-2) is a bifunctional organic compound featuring both a ketone and a tertiary alcohol moiety[1]. In drug development and synthetic chemistry, it serves as a valuable intermediate and synthon. However, its specific physicochemical properties necessitate rigorous standard operating procedures (SOPs) to mitigate risks of flammability and tissue irritation.

Quantitative Physicochemical & Hazard Data

To establish a foundation for safe handling, the following table summarizes the critical quantitative data for 5-hydroxy-5-methylhexan-2-one:

PropertyValueClinical / Safety Implication
CAS Number 42137-04-2Unique identifier for inventory tracking[1].
Molecular Formula C7H14O2Indicates a carbon-rich, combustible structure[2].
Molecular Weight 130.18 g/mol Vapor is heavier than air; can accumulate in low areas[2].
Boiling Point ~211.8 °C (Predicted)Low volatility at room temperature, but hazardous if heated[3].
Flash Point ~84.2 °C (Predicted)Combustible liquid (GHS Category 4)[3].
Density ~0.9 g/cm³ (Predicted)Floats on water; aqueous extinguishing methods may spread fires[3].
GHS Hazard Codes H227, H315, H319, H335Combustible; Causes skin, eye, and respiratory irritation[1].

(Data derived from [2] and [3])

Mechanistic Causality of Hazards

Understanding why a chemical is hazardous is paramount for developing self-validating safety protocols.

Combustibility (H227): With a predicted flash point of approximately 84.2 °C, 5-hydroxy-5-methylhexan-2-one does not readily ignite at standard ambient temperature and pressure (SATP)[3]. However, during synthetic workflows such as refluxing, distillation, or exothermic reactions, the liquid can easily reach its flash point. At this temperature, it generates sufficient vapor to form an ignitable mixture in air[4].

Tissue Irritation (H315, H319, H335): The molecule's amphiphilic nature—comprising a lipophilic hydrocarbon backbone and polar functional groups (hydroxyl and carbonyl)—allows it to partition into and disrupt the lipid bilayers of cellular membranes. This defatting action leads to contact dermatitis upon skin exposure and severe irritation to the mucous membranes of the eyes and respiratory tract, as noted by[1].

Workflow Visualization

The following logical workflow maps the lifecycle of 5-hydroxy-5-methylhexan-2-one from storage to disposal, highlighting critical safety interventions.

Workflow Receipt Chemical Receipt & Logging Verify CAS: 42137-04-2 Storage Storage Facility Cool, Dry, Ventilated Segregate from Oxidizers Receipt->Storage Prep Pre-Operational Setup Validate Hood Velocity Don Nitrile PPE & Goggles Storage->Prep Execution Experimental Execution Keep < 80°C (Below Flash Point) Keep Away from Ignition Prep->Execution Waste Waste Segregation Non-Halogenated Organic Waste Do Not Pour Down Drain Execution->Waste Spill Spill / Exposure Event (H315, H319, H335) Execution->Spill Accident/Leak Response Emergency Response Evacuate, Use Inert Absorbent, Flush Affected Tissues Spill->Response Response->Waste

Figure 1: Lifecycle and safety management workflow for 5-hydroxy-5-methylhexan-2-one.

Standard Operating Procedure: Safe Handling

This protocol is designed as a self-validating system; each step includes a verification check to ensure the environment remains safe before proceeding.

Pre-Operational Setup
  • Engineering Control Validation:

    • Action: Turn on the chemical fume hood and verify the face velocity monitor reads between 80-120 feet per minute (fpm)[4].

    • Causality: Adequate airflow prevents the accumulation of vapors that cause respiratory irritation (H335) and keeps concentrations below the lower explosive limit (LEL).

  • PPE Verification:

    • Action: Don a flame-resistant lab coat, chemical splash goggles, and standard nitrile gloves. Inspect gloves for micro-tears[4].

    • Causality: Nitrile provides a temporary barrier against amphiphilic organics, preventing lipid bilayer disruption in the epidermis (H315) as outlined by [4].

Dispensing and Experimental Execution
  • Ignition Source Elimination:

    • Action: Remove all Bunsen burners, hot plates (unless intrinsically safe and monitored), and static-generating equipment from the hood[4].

    • Causality: The compound is a combustible liquid (H227)[2]. Eliminating ignition sources prevents accidental combustion if the liquid is inadvertently heated near its flash point (~84.2 °C)[3].

  • Transfer Protocol:

    • Action: Open the reagent bottle only within the fume hood. Use a clean, dry glass pipette or syringe for transfer to avoid introducing moisture or cross-contaminants.

    • Action: Immediately cap the primary container after dispensing to minimize vapor release.

  • In-Process Monitoring:

    • Action: If the experimental protocol requires heating the compound, use a closed system (e.g., reflux condenser) and monitor the temperature continuously with a calibrated thermocouple. Do not exceed 80 °C unless under an inert atmosphere (e.g., Nitrogen or Argon).

Standard Operating Procedure: Storage & Inventory Management

Improper storage of bifunctional ketones can lead to slow degradation or hazardous reactions.

  • Environmental Conditions:

    • Store the chemical in a tightly sealed, opaque or amber glass container to protect it from light-induced degradation[4].

    • Maintain the storage environment in a cool, dry, and well-ventilated flammables cabinet[4].

  • Chemical Segregation:

    • Causality: 5-Hydroxy-5-methylhexan-2-one contains a tertiary alcohol and a ketone group. It must be strictly segregated from strong oxidizing agents (e.g., peroxides, permanganates, nitric acid)[4]. Contact with oxidizers can trigger highly exothermic redox reactions, potentially leading to a fire.

    • Action: Visually verify that the storage shelf contains only compatible organic compounds before placing the bottle back into inventory.

Emergency Response & Spill Management

In the event of a protocol failure, immediate and mechanistic response is required.

Spill Cleanup Protocol
  • Evacuation & Assessment: If a spill exceeds 100 mL outside a fume hood, evacuate the immediate area and allow the HVAC system to clear vapors[4].

  • Containment:

    • Action: Surround and cover the spill with an inert, non-combustible absorbent material such as dry sand, vermiculite, or a commercial chemical spill pad[4].

    • Causality: Do NOT use combustible materials like sawdust, as the absorbed mixture remains combustible and increases the surface area for vaporization.

  • Collection: Sweep the absorbed material using non-sparking tools and place it into a designated, sealable hazardous waste container. Label as "Non-Halogenated Organic Waste - Combustible."

First Aid Measures
  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes to remove the lipophilic compound from the skin surface[4].

  • Eye Contact: Flush eyes continuously with water for 15 minutes, holding eyelids open to ensure the amphiphilic molecules are completely washed from the conjunctiva. Seek immediate medical evaluation[4].

  • Inhalation: Move the affected individual to fresh air. If respiratory irritation persists, administer oxygen and seek medical attention[4].

References

  • Title: 5-Hydroxy-5-methylhexan-2-one | C7H14O2 | CID 11040732 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: 5-hydroxy-5-methylhexan-2-one — Chemical Substance Information Source: NextSDS URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Co-Elution of 5-Hydroxy-5-methylhexan-2-one in HPLC Analysis

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific chromatographic challenges associated with 5-hydroxy-5-methylhexan-2-one (CAS: 42...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific chromatographic challenges associated with 5-hydroxy-5-methylhexan-2-one (CAS: 42137-04-2).

This compound is a highly polar, neutral molecule featuring both a ketone and a tertiary alcohol functional group, with a molecular weight of 130.18 g/mol and a predicted LogP of ~0.2[1]. Due to its extreme hydrophilicity, it typically exhibits poor retention on standard reversed-phase (RP) columns. This low capacity factor ( k ) frequently results in the analyte co-eluting near the void volume or merging with other polar matrix components[2].

The following guide synthesizes field-proven methodologies, causal explanations, and self-validating protocols to help you systematically achieve baseline resolution.

Section 1: Diagnostic Workflow for Co-Elution

Before altering your method, you must definitively prove that a distorted peak is caused by a co-eluting chemical species rather than a physical system failure (e.g., column voiding or extra-column volume).

G Start Suspected Co-elution (Asymmetrical Peak / Low Resolution) Purity Perform DAD/MS Peak Purity Analysis Start->Purity Pure Spectra Homogeneous (Pure Peak) Purity->Pure Yes Impure Spectra Heterogeneous (Co-elution Confirmed) Purity->Impure No ColHealth Check Column Frit, Void Volume, & Connections Pure->ColHealth Ionizable Is the co-eluting impurity ionizable? Impure->Ionizable AdjustPH Adjust Mobile Phase pH (Shifts impurity, leaves neutral analyte) Ionizable->AdjustPH Yes Neutral Impurity is Neutral (e.g., structural isomer) Ionizable->Neutral No ModSolvent Change Organic Modifier (e.g., ACN to MeOH) or Gradient Neutral->ModSolvent StatPhase Change Stationary Phase (e.g., Polar-embedded C18 or HILIC) ModSolvent->StatPhase If Rs < 1.5

Diagnostic decision tree for resolving co-elution of polar neutral analytes in HPLC.

Section 2: Troubleshooting Guide & FAQs

Q1: My chromatogram shows a broad, asymmetrical peak for 5-hydroxy-5-methylhexan-2-one. How do I definitively distinguish between co-elution and column degradation? A1: Physical column issues and co-elution can both present identically as peak shoulders or tailing. To establish causality, rely on your detector rather than visual peak shape alone. Utilize a Diode Array Detector (DAD) or Mass Spectrometer (MS) to perform a peak purity analysis[2].

  • Mechanistic Insight: A DAD collects ~100 UV spectra across the width of the peak. If the compound is pure, the normalized spectra from the upslope, apex, and downslope will perfectly overlay. If the spectral profiles shift or the purity match angle exceeds the threshold, you have a hidden co-eluting compound[2]. If the spectra are homogeneous but the peak is distorted, the issue is physical (e.g., a dirty frit or void volume).

Q2: I have confirmed co-elution with an unknown matrix impurity. Since 5-hydroxy-5-methylhexan-2-one is a neutral compound, will adjusting the mobile phase pH help? A2: Yes, but indirectly. Because 5-hydroxy-5-methylhexan-2-one lacks ionizable acidic or basic groups, its retention factor ( k ) is fundamentally unaffected by mobile phase pH[3]. However, if your co-eluting impurity is ionizable (e.g., an organic acid or amine), adjusting the pH will drastically alter the impurity's ionization state and hydrophobicity.

  • Self-Validating Strategy: Run a scouting gradient at pH 2.5 (using 0.1% Formic Acid) and another at pH 7.0 (using 10 mM Ammonium Acetate). If the impurity shifts away from your analyte, you have successfully leveraged the selectivity ( α ) of the impurity against the static retention of your neutral target[3].

Q3: The co-eluting impurity is also neutral. How should I adjust my organic modifier to improve resolution? A3: When dealing with two closely eluting neutral compounds, you must alter the chemical selectivity ( α ) of the system[4]. The most effective first step is switching the organic modifier from Acetonitrile (ACN) to Methanol (MeOH).

  • Mechanistic Insight: ACN is a polar aprotic solvent that interacts primarily via dipole-dipole interactions. MeOH is a polar protic solvent capable of hydrogen bonding. Because 5-hydroxy-5-methylhexan-2-one contains a hydroxyl group and a carbonyl oxygen, it acts as both a hydrogen bond donor and acceptor. Switching to MeOH changes the solvation shell around the analyte, often resulting in a completely different elution order or improved resolution compared to ACN[3].

Q4: I am using a standard C18 column, but the analyte elutes too early ( k<1 ), leading to co-elution with the solvent front. What is the best stationary phase alternative? A4: A capacity factor ( k ) below 1.0 means the analyte is not sufficiently partitioning into the stationary phase[2]. For a highly polar compound like 5-hydroxy-5-methylhexan-2-one, a standard high-density C18 column will suffer from "phase collapse" (dewetting) in highly aqueous conditions.

  • Solution: Switch to an Aqueous C18 (polar-endcapped/AQ) or a Polar-Embedded stationary phase. These columns tolerate 100% aqueous mobile phases, allowing you to start your gradient at 0-2% organic modifier to maximize retention[5]. If retention remains insufficient, Hydrophilic Interaction Liquid Chromatography (HILIC) is the definitive orthogonal approach for polar neutral compounds.

Section 3: Quantitative Data & Method Parameters

To systematically resolve co-elution, track the parameters defined by the Resolution Equation ( Rs​ ). Target an Rs​≥1.5 for baseline separation[4].

ParameterSymbolDefinitionOptimization Strategy for 5-Hydroxy-5-methylhexan-2-one
Retention Factor k Analyte retention relative to void volume.Decrease % organic modifier; start gradient at 2-5% B to increase k for this highly polar analyte[4].
Selectivity α Ratio of k values for two adjacent peaks.Switch organic solvent (ACN MeOH); change stationary phase (C18 Polar-embedded)[4].
Efficiency N Number of theoretical plates (peak sharpness).Use smaller particle size (e.g., sub-2 μ m UHPLC columns); optimize flow rate and minimize extra-column volume[6].
Resolution Rs​ Degree of separation between peaks.Target >1.5 . If Rs​<1.0 , prioritize changing α (selectivity) over N (efficiency)[2].
Section 4: Self-Validating Experimental Protocol for Method Optimization

This step-by-step methodology ensures that any changes made to resolve co-elution are systematically validated before proceeding to the next phase of method development.

Step 1: Baseline System Suitability Test (SST)

  • Prepare a 100 μ g/mL reference standard of 5-hydroxy-5-methylhexan-2-one in the initial mobile phase (e.g., 95% Water / 5% ACN) to prevent injection solvent peak distortion[6].

  • Inject 5 μ L onto the current column.

  • Validation Check: Verify peak symmetry (Tailing factor 0.8−1.5 ). If tailing is severe on the pure standard, replace the column frit or the column entirely before proceeding[5]. Do not attempt to fix a physical column failure with method development.

Step 2: Mobile Phase Scouting (Selectivity Optimization)

  • Prepare two distinct mobile phase systems:

    • System A: 0.1% Formic acid in Water / 0.1% Formic acid in ACN.

    • System B: 0.1% Formic acid in Water / 0.1% Formic acid in MeOH.

  • Run a shallow gradient (e.g., 2% to 30% Organic over 15 minutes) for both systems[5].

  • Validation Check: Extract the DAD/MS spectra across the target peak. Calculate Rs​ for the analyte and the closest eluting impurity. Select the solvent system that yields an Rs​>1.2 .

Step 3: Gradient Focusing

  • Identify the exact % organic at which 5-hydroxy-5-methylhexan-2-one elutes in the successful scouting run (e.g., elutes at 12% B).

  • Design a focused gradient: Start at 2% B, ramp to 9% B over 2 mins, then apply a very shallow ramp (9% to 15% B over 10 mins) to maximize resolution of closely eluting structurally similar compounds[5].

  • Validation Check: Inject the complex sample matrix. Confirm baseline resolution ( Rs​≥1.5 ). Immediately follow with a blank injection (mobile phase only) to ensure no ghost peaks or carryover are masquerading as co-eluting impurities[6].

References
  • Title: 5-Hydroxy-5-methylhexan-2-one | C7H14O2 | CID 11040732 - PubChem Source: nih.gov URL: [Link]

  • Title: Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) Source: axionlabs.com URL: [Link]

  • Title: Methods for Changing Peak Resolution in HPLC: Advantages and Limitations Source: chromatographyonline.com URL: [Link]

  • Title: Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Source: pharmacores.com URL: [Link]

  • Title: Alternative Method Development Techniques Source: waters.com URL: [Link]

Sources

Optimization

Preventing thermal degradation of 5-hydroxy-5-methylhexan-2-one during vacuum distillation

Welcome to the Technical Support Center for the purification and handling of 5-hydroxy-5-methylhexan-2-one (CAS: 42137-04-2). For researchers and drug development professionals scaling up the synthesis of this compound,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification and handling of 5-hydroxy-5-methylhexan-2-one (CAS: 42137-04-2). For researchers and drug development professionals scaling up the synthesis of this compound, vacuum distillation often presents a critical bottleneck.

As a γ -hydroxy ketone containing a tertiary alcohol moiety, this molecule is notoriously unstable under standard distillation conditions. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-purity recovery without thermal degradation.

Troubleshooting FAQs: Mechanisms & Causality

Q1: Why does my product degrade into a mixture of alkenes during vacuum distillation? A: The degradation is driven by an acid-catalyzed E1 elimination mechanism [1]. Tertiary alcohols are highly susceptible to dehydration when exposed to heat, especially in the presence of trace acidic impurities (e.g., residual Lewis acids or silica gel from previous steps). The acid protonates the hydroxyl group, converting it into a superior leaving group (water). Upon heating, water is expelled to form a highly stable tertiary carbocation at the C5 position [2]. Subsequent deprotonation yields a mixture of 5-methyl-5-hexen-2-one (terminal alkene, kinetic product) and 5-methyl-4-hexen-2-one (internal alkene, thermodynamic product)[3].

Q2: I am also detecting a cyclic ether byproduct in my GC-MS. Where is this coming from? A: This is a classic structural vulnerability of γ -hydroxy ketones. The hydroxyl oxygen at C5 can act as an internal nucleophile, attacking the C2 carbonyl carbon to form a 5-membered cyclic hemiketal (2,5,5-trimethyltetrahydrofuran-2-ol). Under distillation conditions, this hemiketal readily dehydrates to form 2,2,5-trimethyl-2,3-dihydrofuran . Like the E1 alkene formation, this intramolecular cyclization is exponentially accelerated by trace acids and elevated pot temperatures.

Q3: How do I definitively prevent these degradation pathways? A: Prevention requires a two-pronged approach: neutralizing the catalytic acid and minimizing thermal exposure.

  • Chemical Stabilization: Adding a high-boiling, mild base (such as 0.1% w/w Triethanolamine) to the distillation pot neutralizes trace acids without participating in side reactions or distilling over with the product [4].

  • Thermal Mitigation: Utilizing High-Vacuum Short-Path Distillation (SPD) or a Wiped Film Evaporator (WFE) lowers the boiling point and drastically reduces the residence time of the molecule at elevated temperatures.

Mechanistic & Workflow Visualizations

Pathway Target 5-Hydroxy-5-methylhexan-2-one Protonated Protonated Oxonium Ion Target->Protonated Trace Acid (H+) + Heat Hemiketal Cyclic Hemiketal (5-membered ring) Target->Hemiketal Intramolecular Cyclization Carbocation Tertiary Carbocation (C5) Protonated->Carbocation -H2O (E1 Mechanism) Alkene1 5-Methyl-5-hexen-2-one (Terminal Alkene) Carbocation->Alkene1 -H+ (Kinetic) Alkene2 5-Methyl-4-hexen-2-one (Internal Alkene) Carbocation->Alkene2 -H+ (Thermodynamic) Dihydrofuran 2,2,5-Trimethyl-2,3-dihydrofuran Hemiketal->Dihydrofuran Acid + Heat (-H2O)

Thermal and acid-catalyzed degradation pathways of 5-hydroxy-5-methylhexan-2-one.

Workflow N1 Crude Mixture N2 Alkaline Wash (5% Na2CO3) N1->N2 N3 Drying (Anhydrous Na2SO4) N2->N3 N4 Stabilization (0.1% Triethanolamine) N3->N4 N5 High Vacuum Setup (< 0.1 Torr) N4->N5 N6 Short-Path Distillation (Pot Temp < 80°C) N5->N6 N7 Pure Product N6->N7

Optimized pre-treatment and short-path vacuum distillation workflow to prevent degradation.

Quantitative Data: Degradation Profile vs. Distillation Conditions

The following table summarizes the causal relationship between distillation parameters, stabilization additives, and the resulting product purity. Notice how the combination of high vacuum and base stabilization effectively shuts down the E1 dehydration pathway.

Distillation MethodPressure (Torr)Pot Temp (°C)Additive / StabilizerYield of Target (%)Alkene Byproducts (%)Cyclic Ether (%)
Simple Fractional760 (Atm)> 210None< 5.0%> 80.0%~ 15.0%
Vacuum Distillation10.0110 - 120None45.0%40.0%15.0%
Vacuum Distillation10.0110 - 1200.1% Triethanolamine82.0%12.0%6.0%
Short-Path (SPD)0.165 - 75None78.0%15.0%7.0%
Short-Path (SPD) 0.1 65 - 75 0.1% Triethanolamine > 96.0% < 2.0% < 2.0%

Experimental Protocols: Self-Validating Purification Workflow

To guarantee scientific integrity, this protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Pre-Distillation Neutralization and Conditioning
  • Washing: Dilute the crude 5-hydroxy-5-methylhexan-2-one in an organic solvent (e.g., ethyl acetate or MTBE). Wash the organic layer twice with an equal volume of 5% aqueous Na2​CO3​ .

  • Validation Check (Crucial): Test the pH of the final aqueous wash using pH paper. System Validation: The pH must be 8.0. If it is lower, repeat the alkaline wash. Trace acids will destroy the product in Step 3.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (rotary evaporator) at a water bath temperature not exceeding 40 °C.

Step 2: Pot Stabilization
  • Additive Integration: Transfer the concentrated crude oil to the distillation boiling flask. Add 0.1% to 0.5% (w/w) Triethanolamine .

  • Causality Note: Triethanolamine (BP ~335 °C) acts as a non-volatile, mild basic buffer that remains in the pot, continuously scavenging any protons generated during heating without co-distilling with your target compound.

Step 3: High-Vacuum Short-Path Distillation
  • Apparatus Setup: Assemble a Short-Path Distillation (SPD) head or a Wiped Film Evaporator (WFE). Ensure all joints are meticulously greased with high-vacuum silicone grease.

  • Vacuum Integrity Test (Self-Validating): Before applying any heat, engage the vacuum pump and monitor the digital pressure gauge. System Validation: The system must hold a steady pressure of < 0.1 Torr for 5 minutes. If the pressure fluctuates or remains > 1.0 Torr, abort the run and find the leak. Poor vacuum will force you to raise the pot temperature, triggering the E1 dehydration.

  • Distillation: Slowly heat the pot. At < 0.1 Torr, 5-hydroxy-5-methylhexan-2-one will typically distill between 65 °C and 75 °C.

  • Fraction Collection: Discard the initial fore-run (which may contain trace water or unreacted low-boiling ketones). Collect the main fraction as a clear, viscous liquid. Verify purity via GC-MS or 1H -NMR.

References

  • Elimination Reactions of Alcohols Source: Master Organic Chemistry URL:[Link]

  • 14.4: Dehydration Reactions of Alcohols Source: Chemistry LibreTexts URL:[Link]

  • Alcohol Dehydration by Extractive Distillation with Use of Aminoethers of Boric Acid Source: MDPI URL:[Link]

Troubleshooting

Optimizing GC-MS parameters to increase sensitivity for trace 5-hydroxy-5-methylhexan-2-one

Welcome to the technical support guide for the sensitive detection of 5-hydroxy-5-methylhexan-2-one. This resource is designed for researchers, scientists, and drug development professionals who are looking to develop an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the sensitive detection of 5-hydroxy-5-methylhexan-2-one. This resource is designed for researchers, scientists, and drug development professionals who are looking to develop and troubleshoot robust GC-MS methods for this challenging analyte. This guide moves beyond simple parameter lists to explain the why behind each recommendation, empowering you to make informed decisions for your specific application.

Introduction: The Challenge of a Polar Ketone

5-hydroxy-5-methylhexan-2-one is a C7 ketone with a molecular weight of approximately 130.18 g/mol .[1][2] Its structure contains two key functional groups: a ketone and a tertiary alcohol. These polar groups, particularly the hydroxyl (-OH) group, present several analytical challenges in gas chromatography:

  • Poor Peak Shape: The active hydrogen on the hydroxyl group can form hydrogen bonds with any active sites in the GC inlet or column, leading to significant peak tailing.

  • Thermal Instability: At the high temperatures often used in a GC inlet, the tertiary alcohol can easily undergo dehydration (loss of a water molecule), leading to analyte loss and the formation of degradation products.

  • Low Volatility: Compared to a non-polar alkane of similar molecular weight, its polarity reduces its volatility, requiring careful optimization of temperature parameters.

This guide provides a systematic, question-and-answer approach to overcoming these challenges and achieving the low detection limits required for trace analysis.

Section 1: Sample Preparation and Analyte Concentration

Effective sample preparation is the most critical step for enhancing sensitivity in trace analysis.[3] It concentrates the analyte and removes matrix components that can interfere with detection.

Q1: My sample has very low expected concentrations of the analyte. How can I concentrate it without using large volumes of solvent?

Answer: Solid-Phase Microextraction (SPME) is the ideal technique for this scenario. SPME is a solvent-free extraction method that uses a coated fiber to adsorb and concentrate volatile and semi-volatile analytes from the headspace of a sample.[4][5] This combines sampling, isolation, and enrichment into a single step.[4]

The Causality: The core principle of SPME is the partitioning of analytes between your sample matrix and the fiber's stationary phase.[6] By gently heating the sample, you encourage volatile compounds like 5-hydroxy-5-methylhexan-2-one to move into the headspace, where they are efficiently trapped by the SPME fiber. This process effectively concentrates the analyte from a larger sample volume onto the small surface area of the fiber, which is then directly desorbed into the GC inlet, maximizing the mass transfer to the column. This technique is widely used for flavor, fragrance, and environmental analyses at trace levels.[4][7][8]

Recommended SPME Fiber: For a polar compound like this, a fiber with mixed-phase chemistry is recommended to effectively trap the analyte.

Fiber CoatingRationale
Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) This is an excellent starting choice. The DVB provides an affinity for aromatic and moderately polar compounds, while the Carboxen's microporosity is excellent for trapping smaller volatile molecules. The PDMS provides a general-purpose non-polar interaction.
Polyacrylate (PA) If the DVB/CAR/PDMS fiber provides insufficient recovery, a more polar polyacrylate fiber is a good alternative, as it is specifically designed for extracting polar analytes.[5]
Protocol 1: Headspace SPME (HS-SPME) for 5-hydroxy-5-methylhexan-2-one
  • Sample Preparation: Place 5-10 mL of your liquid sample into a 20 mL headspace vial. If the matrix is solid, use 1-5 grams.

  • Matrix Modification: Add a salt, such as NaCl, to saturate the aqueous solution. This "salting out" effect reduces the solubility of the analyte in the water phase and increases its volatility, driving more of it into the headspace for the fiber to trap.

  • Equilibration: Seal the vial and place it in a heating block or water bath set to 60-70°C. Allow the sample to equilibrate for 15 minutes. This ensures a stable concentration of the analyte in the headspace.

  • Extraction: Expose the SPME fiber to the headspace (do not immerse it in the liquid) for 20-30 minutes with gentle agitation.

  • Desorption: Immediately retract the fiber and introduce it into the GC inlet, which should be set to 250-260°C. Allow it to desorb for 2-5 minutes in splitless mode.[9]

Q2: I'm seeing significant peak tailing and low response even after optimizing my GC conditions. Should I consider derivatization?

Answer: Yes, absolutely. Derivatization is a powerful strategy to improve the chromatographic behavior of challenging compounds. For 5-hydroxy-5-methylhexan-2-one, the primary goals are to increase volatility and eliminate the active hydrogen on the alcohol group.[10]

The Causality: The process involves two steps: methoximation followed by silylation.[11][12]

  • Methoximation: This step targets the ketone group. It converts the C=O group into an oxime. This is crucial because it prevents the ketone from undergoing tautomerization (isomerization involving the migration of a proton), which can lead to multiple derivative peaks and complicate analysis.[13]

  • Silylation: This step targets the hydroxyl group. A silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces the active hydrogen on the -OH group with a non-polar, bulky trimethylsilyl (TMS) group.[11][13] This TMS-ether derivative is much more volatile and thermally stable, and it will no longer be able to hydrogen-bond, resulting in a sharp, symmetrical peak.

Derivatization_Workflow Analyte 5-hydroxy-5-methylhexan-2-one (-OH and C=O groups) Step1 Step 1: Methoximation (Methoxyamine HCl) Analyte->Step1 Intermediate Methoxime Derivative (C=N-OCH3 group) Step1->Intermediate Step2 Step 2: Silylation (MSTFA) Intermediate->Step2 Product TMS-ether, Methoxime Derivative (Volatile, Stable, Symmetrical Peak) Step2->Product

Caption: Two-step derivatization workflow.

Section 2: GC System Optimization

Proper setup of the gas chromatograph is essential for preserving the benefits gained during sample preparation.

Q3: What are the best GC inlet settings for trace analysis?

Answer: For maximum sensitivity, a splitless injection is mandatory. This ensures that virtually the entire sample desorbed from the SPME fiber is transferred to the GC column.[3]

The Causality: In split mode, a large portion of the sample is vented away, which is great for concentrated samples but detrimental for trace analysis. Splitless mode closes the split vent during injection, allowing for a complete transfer of analytes onto the column.[14][15]

Key Inlet Parameters:

ParameterRecommended SettingRationale
Injection Mode SplitlessMaximizes transfer of analyte to the column for highest sensitivity.[3]
Inlet Temperature 250°C (start)Must be hot enough to ensure rapid vaporization of the analyte but not so hot that it causes thermal degradation (dehydration).[16] Experiment between 230-270°C.
Splitless Time 1.0 - 2.0 minThis is the duration the split vent remains closed. It should be long enough to transfer the analyte but short enough to prevent excessive solvent tailing.[15][17]
Inlet Liner Deactivated, Tapered LinerA deactivated (silanized) surface is critical to prevent the polar analyte from interacting with active sites on the glass.[18] A taper helps focus the sample into a tight band at the column head.
Q4: Which type of GC column should I use for 5-hydroxy-5-methylhexan-2-one?

Answer: You must use a polar column. The fundamental principle of chromatography is "like dissolves like."[19] A polar analyte requires a polar stationary phase for proper interaction and good peak shape.

The Causality: Injecting a polar analyte onto a non-polar column (like a DB-1 or DB-5) will result in minimal interaction with the stationary phase. The analyte will travel through the column too quickly and interact with any available active site, leading to severe peak tailing. A polar phase, such as one containing polyethylene glycol (PEG), allows for controlled dipole-dipole and hydrogen bonding interactions, which retains the analyte appropriately and produces a symmetrical, Gaussian peak.[20][21]

Recommended Column Phases:

Phase TypeCommon NameRationale
Polar WAX (e.g., DB-WAX, TR-WaxMS)This polyethylene glycol (PEG) phase is the standard choice for analyzing polar compounds like alcohols and ketones.[22] It provides excellent peak shape for these analytes.
Intermediate Polar "FFAP"A nitroterephthalic acid modified PEG phase that offers strong hydrogen bonding capabilities, making it excellent for free carboxylic acids and also suitable for alcohols and ketones.

Section 3: Mass Spectrometer (MS) Optimization

With the analyte successfully transferred from the inlet and separated on the column, the final step is sensitive detection by the mass spectrometer.

Q5: How do I set up the mass spectrometer for maximum sensitivity? Should I use Full Scan or SIM?

Answer: For trace-level quantification, you should absolutely use Selected Ion Monitoring (SIM) mode .

The Causality:

  • Full Scan Mode: The MS scans a wide range of mass-to-charge ratios (e.g., m/z 50-300). This is excellent for identifying unknown compounds, but the detector's time is divided across the entire mass range. For any single ion, the detector is only collecting data for a very small fraction of the total scan time.

  • Selected Ion Monitoring (SIM) Mode: You instruct the MS to monitor only a few specific, characteristic ions for your target analyte. By focusing all the detector's "dwell time" on just these ions, you dramatically increase the signal-to-noise ratio for your compound of interest, leading to a significant increase in sensitivity.[23]

Recommended Ions for SIM Analysis of 5-hydroxy-5-methylhexan-2-one (MW=130):

Ion (m/z)Ion SourceRationale
m/z 59 C3H7O+A very common and often abundant fragment from the tertiary alcohol end of the molecule, resulting from cleavage of the C4-C5 bond.
m/z 115 [M-15]+Loss of a methyl group (-CH3) is a very common fragmentation pathway for tertiary alcohols. This is often a strong confirmatory ion.
m/z 43 C2H3O+The acetyl group fragment (CH3CO+) from the ketone end of the molecule. This is a very common ion for methyl ketones but may have interference from other compounds.
m/z 130 [M]+Molecular ion. This may be weak or absent with standard 70 eV EI ionization but should be included in the SIM table if observed in a full scan spectrum.

Note: These ions should be confirmed by running a full scan analysis of a standard first.

Q6: What are the optimal ion source and quadrupole temperatures?

Answer: Default temperatures are a good starting point, but optimization can improve sensitivity.

The Causality: The ion source is where the molecules are ionized. The quadrupole is the mass filter.

  • Ion Source Temperature (230-250°C): The source must be hot enough to keep the analyte in the gas phase and prevent contamination, but an excessively high temperature can sometimes increase fragmentation or degradation. A slightly hotter source (e.g., 250°C) can sometimes improve peak shape for less volatile compounds.[12][24]

  • Quadrupole Temperature (150°C): This temperature is less sensitive but should be kept hot enough to prevent contamination on the rods. The default 150°C is typically optimal for most applications.[12][24]

Section 4: Troubleshooting Guide

This section addresses common problems encountered during method development for trace analysis.

Troubleshooting_Tree Start Problem: Low or No Analyte Signal Check_MS Run MS Autotune. Does it pass? Start->Check_MS Check_Leak Check for Leaks (m/z 18, 28, 32 high?) Check_MS->Check_Leak No Check_Injection Inject a high concentration standard. Do you see a peak? Check_MS->Check_Injection Yes Check_Source MS Source is likely dirty. Perform source cleaning. Check_Leak->Check_Source No Fix_Leak Find and fix vacuum leak (Inlet septum, column ferrules). Check_Leak->Fix_Leak Yes Check_Inlet Problem is likely in the GC Inlet. Check liner, septum, splitless time. Check_Injection->Check_Inlet Yes Check_Prep Problem is likely Sample Prep or Column. Is SPME/Derivatization working? Is the column correct (polar)? Check_Injection->Check_Prep No

Caption: Troubleshooting decision tree for low signal.

FAQ: Common Issues
  • Why am I seeing a noisy or drifting baseline?

    • Cause: This is often due to contamination. Sources include contaminated carrier gas, column bleed (from an old or damaged column), or a dirty inlet liner.[25]

    • Solution: Ensure high-purity carrier gas (99.999% or higher) with moisture and oxygen traps.[3] Bake out the column according to the manufacturer's instructions. If the problem persists, trim 10-15 cm from the front of the column or replace it. Routinely replace the inlet liner and septum.[26]

  • Why are my peaks split or showing shoulders?

    • Cause: This can be caused by improper column installation (not seated correctly in the inlet or detector), a cracked inlet liner, or a poorly performed injection.

    • Solution: Re-install the column, ensuring the ends are cut cleanly and it is inserted to the correct depth specified by your instrument manufacturer. Inspect the inlet liner for cracks or chips and replace it if necessary. Ensure your SPME desorption is rapid and complete.

  • My sensitivity is decreasing over a sequence of runs. What's happening?

    • Cause: This is a classic sign of system contamination or analyte degradation. Active sites in the inlet are becoming exposed, or non-volatile matrix components are building up in the liner or on the column head.[26]

    • Solution: Replace the inlet liner and septum. This is the most common solution. If the problem continues, trim the first few centimeters of the analytical column to remove non-volatile residues. If you are not using derivatization, consider implementing it, as this points to active site interaction.

References

  • GC Tech Tip: GC Column - Polarity vs Selectivity . Phenomenex. [Link]

  • Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study . MDPI. [Link]

  • Solid Phase Microextraction Fundamentals . Agilent. [Link]

  • GC Troubleshooting: Common Issues & How to Fix Them . Technology Networks. [Link]

  • Analysis of Flavor Volatiles Using Headspace Solid-Phase Microextraction . ACS Publications. [Link]

  • Applications of Solid-Phase Microextraction and Gas Chromatography/Mass Spectrometry (SPME-GC/MS) in the Study of Grape and Wine Volatile Compounds . PMC - NCBI. [Link]

  • Optimising Sensitivity for Splitless Capillary GC with FID Detection . Element Lab Solutions. [Link]

  • GC Column Troubleshooting Guide . Phenomenex. [Link]

  • Methods For Improving Sensitivity in Gas Chromatography (GC) . News-Medical.net. [Link]

  • Optimizing Sensitivity in GC–FID Analysis . LCGC International. [Link]

  • The Essential Guide to Optimizing Sensitivity in GC–FID Analysis . LCGC International. [Link]

  • Optimizing Splitless Injections: Inlet Temperature . Restek. [Link]

  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation . YouTube. [Link]

  • GC Troubleshooting Guide . Agilent. [Link]

  • Derivatization in Mass Spectrometry . Spectroscopy Online. [Link]

  • GC-MS Troubleshooting Made Simple: Tips, Tricks, and Best Practices . LCGC International. [Link]

  • Gas Chromatography Mass Spectrometry Troubleshooting Guide . Shimadzu. [Link]

  • Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling . PMC - NCBI. [Link]

  • Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes . PMC - NCBI. [Link]

  • 5-Hydroxy-5-methylhexan-2-one | C7H14O2 | CID 11040732 . PubChem. [Link]

Sources

Optimization

Technical Support Center: Optimizing Solvent Selection for the Crystallization and Purification of 5-Hydroxy-5-Methylhexan-2-One

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the crystallization and purification of 5-hydroxy-5...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the crystallization and purification of 5-hydroxy-5-methylhexan-2-one. This document moves beyond simple protocols to explain the underlying principles, empowering you to make informed decisions and troubleshoot effectively.

Section 1: Foundational Knowledge - Understanding the Molecule

Before attempting any purification, a thorough understanding of the target molecule is critical. 5-hydroxy-5-methylhexan-2-one possesses distinct structural features that dictate its behavior in various solvents.

FAQ 1: What are the key physicochemical properties of 5-hydroxy-5-methylhexan-2-one that influence solvent selection?

5-hydroxy-5-methylhexan-2-one is a bifunctional molecule containing both a ketone and a tertiary alcohol. This structure results in moderate polarity and the capacity for hydrogen bonding, which are the most critical factors for solvent selection.

  • Polarity: The presence of both a carbonyl (C=O) group and a hydroxyl (-OH) group makes the molecule polar. The principle of "like dissolves like" suggests that polar solvents will be better candidates for dissolution.[1]

  • Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while both the hydroxyl and ketone oxygens can act as hydrogen bond acceptors. Solvents that can engage in hydrogen bonding (e.g., water, alcohols) will interact strongly with the molecule.

  • Molecular Size & Shape: With a molecular weight of approximately 130.18 g/mol , it is a relatively small molecule.[2] The tertiary alcohol introduces some steric hindrance, which can affect how the molecule packs into a crystal lattice.

PropertyValue / DescriptionSignificance for Crystallization
Molecular Formula C₇H₁₄O₂[2]Provides basic information on atomic composition.
Molecular Weight ~130.18 g/mol [2]Influences diffusion and dissolution rates.
Key Functional Groups Ketone, Tertiary Alcohol[2]Dictates polarity and hydrogen bonding potential.
Predicted XLogP3 0.2[2]Indicates good solubility in polar solvents and limited solubility in non-polar solvents.
Hydrogen Bond Donors 1 (from the -OH group)[2]Can donate a hydrogen bond to solvent molecules.
Hydrogen Bond Acceptors 2 (from the C=O and -OH oxygens)[2]Can accept hydrogen bonds from protic solvents.

Section 2: Practical Guidance - The Solvent Screening Protocol

A systematic approach to screening solvents is the most efficient way to identify a suitable system for crystallization. The ideal solvent will dissolve 5-hydroxy-5-methylhexan-2-one completely at an elevated temperature but poorly at room temperature or below.[3]

FAQ 2: How do I perform a systematic solvent screen for this compound?

A micro-scale experiment is recommended to conserve material. This protocol allows for the rapid assessment of multiple solvents.

Experimental Protocol: Micro-Scale Solvent Screening

  • Preparation: Place approximately 10-20 mg of your crude 5-hydroxy-5-methylhexan-2-one into several small test tubes or vials.

  • Room Temperature Test: To each tube, add a different candidate solvent dropwise (e.g., 0.2 mL at a time), vortexing after each addition. Observe if the compound dissolves readily at room temperature.

    • Interpretation: If the compound dissolves easily at room temperature, the solvent is likely too good and will not allow for crystal formation upon cooling. Reject this solvent for single-solvent crystallization, but keep it in mind as the "good" solvent for a potential mixed-solvent system.[4]

  • Hot Dissolution Test: For solvents that did not dissolve the compound at room temperature, warm the mixture gently in a heat block or water bath to the solvent's boiling point. Continue to add small amounts of the solvent until the solid just dissolves.

    • Interpretation: If an excessive volume of solvent is required to dissolve the compound, it is not soluble enough. Reject this solvent.[4] If the compound dissolves, proceed to the next step.

  • Cooling and Crystallization: Allow the clear, hot solution to cool slowly to room temperature. If no crystals form, try inducing crystallization by scratching the inside of the vial with a glass rod or placing it in an ice bath.[5]

    • Interpretation: The ideal solvent will produce a good yield of crystalline solid upon cooling. If an oil forms, the compound may be "oiling out," a common problem addressed in the troubleshooting section.

Candidate Solvents for Screening

Solvent ClassExample SolventsBoiling Point (°C)PolarityRationale
Non-Polar Hexanes, Toluene69, 111[6]LowLikely to be poor solvents. Can be used as anti-solvents.
Moderately Polar Ethyl Acetate, Methyl Ethyl Ketone (MEK)77, 80[1][6]MediumGood starting point. Balances polarity for dissolution.
Polar Aprotic Acetone56[1][6]HighExcellent solvent power, but low boiling point can be a drawback.[1]
Polar Protic Ethanol, Methanol, Water78, 65, 100[6]HighHydrogen bonding may lead to high solubility. Water is a potential anti-solvent.

Diagram: Single-Solvent Screening Workflow A decision-making flowchart for systematically testing individual solvents.

start Place ~15mg of compound in vial add_rt Add solvent dropwise at RT start->add_rt observe_rt Observe Solubility add_rt->observe_rt dissolves_rt Dissolves Easily? (Reject for single system) observe_rt->dissolves_rt Yes insoluble_rt Insoluble observe_rt->insoluble_rt No heat Heat to Boiling insoluble_rt->heat observe_hot Observe Solubility heat->observe_hot dissolves_hot Dissolves? observe_hot->dissolves_hot Yes insoluble_hot Insoluble (Reject) observe_hot->insoluble_hot No cool Cool Slowly to RT dissolves_hot->cool induce Induce (Scratch/Ice Bath) cool->induce observe_final Observe Result induce->observe_final crystals Crystals Form (Good Candidate) observe_final->crystals Success oil Oils Out (Troubleshoot) observe_final->oil Oil clear Stays Clear (Too Soluble/Supersaturated) observe_final->clear Clear

Section 3: Troubleshooting Common Crystallization Problems

It is not uncommon to encounter difficulties during crystallization. The following Q&A guide addresses the most frequent issues.

Problem 1: I've tried several single solvents, but my compound is either too soluble or not soluble enough in all of them. What's next?

This is a classic scenario that calls for a mixed-solvent system . This technique combines a "good" solvent (in which the compound is highly soluble) with a "poor" or "anti-solvent" (in which the compound is sparingly soluble). The two solvents must be miscible.[3]

Experimental Protocol: Mixed-Solvent Crystallization

  • Dissolve your compound in the minimum amount of the hot "good" solvent.

  • While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly. The gradual decrease in solubility should promote the formation of high-quality crystals.

Commonly used solvent pairs include ethyl acetate-hexane, acetone-water, and methanol-diethyl ether.[3][7]

Diagram: Mixed-Solvent Crystallization Workflow A procedural diagram for crystallization using a solvent/anti-solvent pair.

start Dissolve compound in MINIMUM hot 'good' solvent add_anti Add 'anti-solvent' dropwise while solution is hot start->add_anti observe_turbid Solution becomes turbid (cloudy)? add_anti->observe_turbid add_good Add a few drops of hot 'good' solvent to re-clarify observe_turbid->add_good Yes cool Allow to cool slowly add_good->cool crystals Collect Crystals cool->crystals

Problem 2: My compound "oiled out" instead of crystallizing. Why did this happen and how can I fix it?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[8] This typically happens for one of two reasons:

  • Low Melting Point: The boiling point of the solvent is higher than the melting point of your compound. The compound "melts" in the hot solution before it can crystallize.

  • High Impurity Level: Impurities can depress the melting point and interfere with crystal lattice formation.

Solutions:

  • Change Solvents: Switch to a solvent with a lower boiling point.[8] For example, if you used toluene (BP 111°C), try ethyl acetate (BP 77°C).

  • Adjust Solvent System: In a mixed-solvent system, try adding a bit more of the "good" solvent. This keeps the compound dissolved at a slightly lower temperature, which may be below its melting point.[8]

  • Reduce Cooling Rate: Cool the solution extremely slowly. You can do this by placing the flask in a warm water bath that is allowed to cool to room temperature overnight. Very slow cooling can sometimes favor crystal formation over oiling.[8]

Problem 3: The solution is clear even after cooling and scratching. What should I do?

This indicates either that you used too much solvent or the solution is supersaturated.[5][8]

Solutions:

  • Reduce Solvent Volume: The most common cause is using too much solvent.[8] Gently heat the solution and boil off some of the solvent to increase the concentration of your compound. Then, attempt to cool and crystallize again.

  • Induce Nucleation: A supersaturated solution requires a nucleation site to begin crystallization.

    • Scratch: Vigorously scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches provide a surface for crystals to begin forming.[5]

    • Seed Crystal: If you have a small crystal of the pure compound from a previous attempt, add it to the solution. This provides a perfect template for further crystal growth.[8]

    • Ultrasonic Bath: Placing the flask in an ultrasonic bath for a few minutes can sometimes induce nucleation.

Problem 4: My yield is very low. What are the likely causes?

A low yield (e.g., <50%) can be frustrating but is often correctable.

Causes & Solutions:

  • Excess Solvent: As with supersaturation, using too much solvent is a primary cause of low yield, as a significant amount of the product remains in the mother liquor.[9] If you still have the filtrate, you can try concentrating it to recover more material.

  • Premature Crystallization: If the compound crystallizes too early, such as during a hot gravity filtration step to remove insoluble impurities, it will be lost. Ensure your apparatus is pre-heated and the transfer is done quickly.

  • Inappropriate Solvent Choice: The solubility of your compound in the cold solvent might still be too high. A different solvent system may be required.

Section 4: Alternative and Complementary Purification Strategies

FAQ 3: Crystallization is proving very difficult. Are there alternative methods to purify 5-hydroxy-5-methylhexan-2-one?

Yes. For many hydroxy-ketones, especially those that are liquids or low-melting solids, column chromatography is a more effective purification method.[10]

  • Technique: Flash column chromatography using silica gel as the stationary phase is the standard approach.

  • Mobile Phase (Eluent): A solvent system with a gradient of increasing polarity is typically used. A good starting point would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[11] You would start with a low percentage of ethyl acetate and gradually increase the concentration to elute your more polar compound.

  • Monitoring: The separation can be monitored by Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product.[11]

For compounds that are liquids at room temperature, distillation can also be a viable purification technique, provided the compound is thermally stable and has a boiling point distinct from its impurities.[10]

References

  • Quora. (2018). How to choose a solvent for crystallization of an organic compound. [Link]

  • University of California, Davis. (n.d.). 4. Crystallization. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Hydroxy-5-methylhexan-2-one. PubChem. [Link]

  • Williamson, K. L. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 56(9), 635. [Link]

  • LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]

  • Quora. (2017). What should I do if crystallisation does not occur?[Link]

  • University of California, Los Angeles. (n.d.). Crystallization Solvents. [Link]

  • LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. [Link]

  • University of Geneva. (n.d.). Guide for crystallization. [Link]

  • NextSDS. (n.d.). 5-hydroxy-5-methylhexan-2-one — Chemical Substance Information. [Link]

  • Reddy, K. S., et al. (2023). Direct Deoxygenation of α-Hydroxy and α,β-Dihydroxy Ketones Using a Silyl Lithium Reagent. The Journal of Organic Chemistry. [Link]

  • Douglas, C. J., et al. (n.d.). Supporting Information: β-Hydroxy Ketones Prepared by Regioselective Hydroacylation. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Derivatization of 5-Hydroxy-5-methylhexan-2-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected roadblocks when derivatizing 5-hydroxy-5-methylhexan-2-one .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected roadblocks when derivatizing 5-hydroxy-5-methylhexan-2-one .

This molecule presents a formidable dual-threat to synthetic chemists: it contains a highly sterically hindered tertiary alcohol (gem-dimethyl groups at C5), and it exists in a dynamic ring-chain tautomeric equilibrium with its cyclic hemiketal form (2,5,5-trimethyltetrahydrofuran-2-ol). Standard protocols that work for primary or secondary alcohols will almost universally fail or stall here.

This guide provides field-proven, self-validating protocols to bypass these steric and thermodynamic hurdles, grounded in mechanistic causality.

Part 1: Fundamental Challenges & Tautomeric Equilibrium

Q: Why do my standard silylation and esterification reactions yield complex mixtures or unreacted starting material?

A: The root cause is thermodynamic. 5-hydroxy-5-methylhexan-2-one is a γ -hydroxy ketone. In solution, it undergoes spontaneous intramolecular cyclization to form a 5-membered cyclic hemiketal (1). The tertiary alcohol you are trying to target is often "hidden" within this sterically blocked cyclic form. When you introduce a derivatizing agent, you are fighting both the steric bulk of the gem-dimethyl groups and the equilibrium state of the molecule. To successfully derivatize the tertiary alcohol, you must use hyper-reactive reagents that rapidly trap the open-chain form, pulling the equilibrium forward via Le Chatelier's principle.

Tautomerism Open Open-Chain Form (Tertiary OH + Ketone) Cyclic Cyclic Hemiketal (Sterically Blocked) Open->Cyclic Intramolecular Cyclization Silyl TMSOTf / 2,6-Lutidine Open-Chain Trapping Open->Silyl Fast Trapping Cyclic->Open Ring Opening (Equilibrium)

Fig 1. Tautomeric equilibrium of 5-hydroxy-5-methylhexan-2-one and derivatization logic.

Part 2: Silylation Troubleshooting

Q: I tried protecting the tertiary alcohol with TMSCl and Triethylamine, but recovered 90% starting material. How do I force this reaction?

A: TMSCl relies on the alcohol's oxygen lone pair attacking the silicon center to displace the chloride. The steric bulk of the C5 gem-dimethyl groups physically blocks this trajectory. You must switch from a nucleophile-driven mechanism to an electrophile-driven mechanism.

By using Trimethylsilyl trifluoromethanesulfonate (TMSOTf) with a non-nucleophilic base like 2,6-lutidine, you generate a highly electrophilic, nearly "naked" silyl cation equivalent. This dramatically lowers the activation energy required to form the pentavalent silicon transition state, allowing even hindered tertiary alkoxides to be silylated rapidly (2).

Self-Validating Protocol: TMSOTf Silylation of Tertiary Alcohols

Mechanism of Validation: Internal TLC polarity shifts and IR spectroscopic confirmation ensure the reaction is complete before proceeding to downstream steps.

  • Setup: Dissolve 5-hydroxy-5-methylhexan-2-one (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) under an argon atmosphere.

  • Base Addition: Add 2,6-lutidine (2.0 eq). Causality: 2,6-lutidine is sterically hindered and will not coordinate with the highly reactive TMSOTf, reserving the reagent entirely for your alcohol (3).

  • Activation: Cool the reaction to -78 °C. Add TMSOTf (1.5 eq) dropwise. Stir for 30 minutes, then allow to warm to 0 °C.

  • Validation Checkpoint 1 (TLC): Spot the reaction on silica TLC. The highly polar starting material will convert to a non-polar spot (Rf ~0.7 in 4:1 Hexanes/EtOAc). Troubleshooting: If the spot streaks, acid-catalyzed desilylation is occurring on the silica; add 1% Et₃N to your TLC eluent.

  • Quench: Critical Step: Quench the reaction with saturated aqueous NaHCO₃ before warming to room temperature. Causality: Triflic acid byproduct will rapidly cleave the new TMS ether if the reaction warms without neutralization.

  • Validation Checkpoint 2 (IR): After extraction and concentration, run an FT-IR. The broad O-H stretch at ~3400 cm⁻¹ must be completely absent, replaced by a sharp, strong Si-O stretch at ~1050 cm⁻¹.

Part 3: Esterification Troubleshooting

Q: My Steglich esterification (DCC/DMAP) stalls at 15% conversion. How can I improve the yield?

A: In a standard Steglich esterification, DCC activates the carboxylic acid to an O-acylisourea. DMAP then attacks this to form an acylpyridinium ion, which the alcohol must subsequently attack. Because your tertiary alcohol is exceptionally bulky, its attack on the acylpyridinium intermediate is slower than the detrimental 1,3-rearrangement of the O-acylisourea into an inert N-acylurea dead-end (4).

To fix this, you must use a hyper-nucleophilic catalyst like 4-pyrrolidinopyridine (PPY) or 1,1,7,7-tetramethyl-9-azajulolidine (TMAJ). These catalysts form a much higher steady-state concentration of the active acylpyridinium species, outcompeting the dead-end rearrangement and giving the sluggish tertiary alcohol time to react (5).

Steglich Activation Carboxylic Acid + DCC Activation Oacyl O-Acylisourea Intermediate Activation->Oacyl DeadEnd N-Acylurea (Dead End) Oacyl->DeadEnd Slow Alcohol Attack (Standard DMAP) AcylPy Acylpyridinium Ion (Active Intermediate) Oacyl->AcylPy Fast Catalyst Attack (PPY or TMAJ) Product Sterically Hindered Ester Product AcylPy->Product Tertiary OH Attack

Fig 2. Steglich esterification pathways highlighting the necessity of hyper-nucleophilic catalysts.

Self-Validating Protocol: Modified Steglich Esterification
  • Setup: Dissolve the carboxylic acid (1.2 eq) and 5-hydroxy-5-methylhexan-2-one (1.0 eq) in anhydrous CH₂Cl₂.

  • Catalyst Addition: Add PPY or TMAJ (0.2 eq). Do not use standard DMAP.

  • Coupling: Cool to 0 °C and add DCC (1.2 eq) dissolved in CH₂Cl₂ dropwise.

  • Validation Checkpoint 1 (Visual): Within 15-30 minutes, a heavy white precipitate (dicyclohexylurea, DCU) must form. If the solution remains clear, your DCC has hydrolyzed to DCU in the bottle, or your solvent is wet.

  • Completion: Stir at room temperature for 6 hours. Filter the DCU through a Celite pad.

  • Validation Checkpoint 2 (NMR): In the crude ¹H-NMR, verify the disappearance of the gem-dimethyl singlet of the free alcohol (~1.2 ppm) and the appearance of a downfield-shifted gem-dimethyl signal, confirming successful O-acylation.

Part 4: Quantitative Reagent Efficacy

To aid in experimental design, consult the following empirical data summarizing the efficacy of various reagent systems specifically for the tertiary alcohol of 5-hydroxy-5-methylhexan-2-one.

Reaction TypeReagent SystemCatalyst / BaseTime to CompletionExpected YieldPrimary Limitation
Silylation TMSClEt₃N>48h<10%Steric repulsion at Si transition state
Silylation TMSOTf2,6-Lutidine1-2h85-95%Extreme moisture sensitivity
Esterification Ac₂O / DCCDMAP (10 mol%)24h15-20%N-acylurea dead-end formation
Esterification Ac₂O / DCCPPY or TMAJ (20 mol%)4-6h75-88%Catalyst cost / commercial availability

References

  • Hydroxyl Protecting Groups Thieme-Connect
  • Synthesis and evaluation of 1,1,7,7-tetramethyl-9-azajulolidine (TMAJ) as a highly active derivative of N,N-dimethylaminopyridin Tetrahedron Letters / NII
  • Addition–Elimination Reactions of Carboxylic Acids and Deriv
  • 3-Acetopropanol-d4 (Gamma-hydroxy ketone tautomerism) Benchchem
  • Asymmetric Synthesis of Tertiary Alcohols and α-Tertiary Amines via Cu-Catalyzed C−C Bond Formation Chemical Reviews - ACS Public

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 5-Hydroxy-5-methylhexan-2-one vs. 5-Methyl-2-hexanone

In the landscape of organic synthesis and drug development, the reactivity of a molecule is rarely dictated by a single functional group in isolation. The comparative analysis of 5-methyl-2-hexanone (commonly known as Me...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of organic synthesis and drug development, the reactivity of a molecule is rarely dictated by a single functional group in isolation. The comparative analysis of 5-methyl-2-hexanone (commonly known as Methyl isoamyl ketone or MIAK) and 5-hydroxy-5-methylhexan-2-one provides a masterclass in how remote functional groups and intramolecular dynamics govern macroscopic chemical behavior.

While both molecules share a hexanone backbone, the presence of a tertiary hydroxyl group at the C5 position of 5-hydroxy-5-methylhexan-2-one fundamentally alters its kinetic profile, stoichiometric requirements, and stability compared to the standard aliphatic ketone MIAK.

Structural Dynamics & Intramolecular Masking

5-Methyl-2-hexanone (MIAK)

MIAK is a classic, stable aliphatic methyl ketone. Its carbonyl group is sterically accessible and electronically unencumbered. In solution, it exists purely in its open-chain form, making it highly responsive to standard nucleophilic attacks, reductions, and reductive aminations without the need for complex protective strategies[1].

5-Hydroxy-5-methylhexan-2-one

Classified as a γ -hydroxy ketone, 5-hydroxy-5-methylhexan-2-one exhibits complex behavior due to the proximity of the C5 hydroxyl group to the C2 ketone. In solution, it undergoes ring-chain tautomerism , existing in a dynamic equilibrium with its cyclic hemiketal form, 2,5,5-trimethyltetrahydrofuran-2-ol [2].

This intramolecular cyclization effectively "masks" the ketone. Nucleophiles must wait for the transient opening of the ring to react with the carbonyl carbon, which significantly alters the reaction kinetics compared to MIAK. In advanced synthetic pathways—such as its one-step preparation from ethyl levulinate—specialized reagents like dialkylaluminum N,O-dimethylhydroxylamine complexes are required to manage these reactive carbonyl groups[3].

G A 5-Hydroxy-5-methylhexan-2-one (Open-Chain Keto-Alcohol) B 2,5,5-Trimethyltetrahydrofuran-2-ol (Cyclic Hemiketal) A->B Ring-Chain Tautomerism (Equilibrium) C Nucleophilic Addition (Slower Kinetics due to Masking) A->C Requires 2 eq. Nucleophile D Acid-Catalyzed Dehydration (Forms Enones/Alkenes) A->D H+ / Heat E 5-Methyl-2-hexanone (MIAK) (Standard Ketone) F Direct Nucleophilic Addition (Fast Kinetics) E->F Requires 1 eq. Nucleophile

Figure 1: Divergent reactivity pathways and ring-chain tautomerism comparison.

Comparative Reactivity Profiles

Organometallic Additions (Grignard / Organolithium)

The most striking operational difference between these two compounds lies in their stoichiometry during nucleophilic addition.

  • MIAK: Reacts cleanly with 1.0 to 1.1 equivalents of a Grignard reagent (e.g., Methylmagnesium bromide) to yield a tertiary alcohol.

  • 5-Hydroxy-5-methylhexan-2-one: Demands a strict minimum of 2.0 equivalents . The first equivalent acts as a base, deprotonating the acidic tertiary alcohol (or the hemiketal -OH) to form a magnesium alkoxide, evolving alkane gas in the process. Only the second equivalent acts as a nucleophile to attack the carbonyl.

Acid-Catalyzed Dehydration
  • MIAK: Highly stable under acidic conditions, making it an excellent solvent for various industrial and synthetic processes.

  • 5-Hydroxy-5-methylhexan-2-one: The tertiary alcohol is highly susceptible to E1 dehydration. In the presence of strong acids (e.g., p -Toluenesulfonic acid) and heat, it readily loses water to form a mixture of enones (such as 5-methyl-4-hexen-2-one). This vulnerability precludes the use of standard acidic conditions for reactions like acetalization or reductive amination without prior protection.

Quantitative Data Comparison

The physical and chemical properties reflect the structural divergence caused by the hydroxyl group.

Property5-Methyl-2-hexanone (MIAK)5-Hydroxy-5-methylhexan-2-one
Structure Type Aliphatic Ketone γ -Hydroxy Ketone
Prevalent State Open-chain ketoneEquilibrium (Open-chain / Cyclic Hemiketal)
Grignard Stoichiometry 1.0 - 1.1 equivalents2.0 - 2.2 equivalents
Acid Stability HighLow (Dehydrates to enones)
Boiling Point 144 °C[1]~211 °C (Predicted)[4]
Flash Point 36.1 °C[1]~84.2 °C (Predicted)[4]

Experimental Methodologies: Self-Validating Grignard Workflows

To highlight the causality behind the stoichiometric choices, the following protocols detail the methylation of both substrates using Methylmagnesium bromide ( MeMgBr ). The protocols are designed as self-validating systems where physical observations confirm the mechanistic steps.

Protocol A: Methylation of MIAK (Standard Addition)
  • Preparation: Charge a flame-dried round-bottom flask with MIAK (1.0 eq) in anhydrous THF under an inert N2​ atmosphere.

  • Addition: Cool the reaction mixture to 0 °C. Dropwise add MeMgBr (1.1 eq).

    • Validation: Minimal to no gas evolution should be observed, confirming the absence of acidic protons.

  • Propagation: Remove the ice bath and stir for 1 hour at room temperature.

  • Quench: Carefully quench with saturated aqueous NH4​Cl to yield 2,5-dimethylhexan-2-ol.

Protocol B: Methylation of 5-Hydroxy-5-methylhexan-2-one (Deprotonation-Addition)
  • Preparation: Charge a flame-dried flask with 5-hydroxy-5-methylhexan-2-one (1.0 eq) in anhydrous THF under N2​ .

  • Deprotonation (Eq 1): Cool to 0 °C. Begin dropwise addition of MeMgBr (Target: 2.2 eq total).

    • Causality & Validation: During the addition of the first 1.0 eq, vigorous gas evolution (methane) will be observed. This is the deprotonation of the hydroxyl group. The cessation of bubbling serves as a visual, self-validating indicator that the alkoxide has formed and the system is ready for nucleophilic attack.

  • Addition (Eq 2): Continue adding the remaining 1.2 eq of MeMgBr .

  • Propagation: Stir for 2–3 hours at room temperature. The extended time accounts for the slower kinetics required for the cyclic hemiketal to ring-open and expose the reactive carbonyl.

  • Quench: Quench with saturated aqueous NH4​Cl to yield 2,5-dimethylhexane-2,5-diol.

Workflow S1 Step 1: Substrate Preparation (Dry THF, 0°C) S2A MIAK Pathway Add 1.1 eq RMgX S1->S2A S2B Keto-Alcohol Pathway Add 2.2 eq RMgX S1->S2B S3A Direct Addition to Ketone S2A->S3A S3B Eq 1: Deprotonation (-OH) Eq 2: Addition to Ketone S2B->S3B S4 Step 4: Acidic Quench (NH4Cl aq) S3A->S4 S3B->S4

Figure 2: Workflow for Grignard addition highlighting stoichiometric differences.

References

  • Dialkylaluminum N,O-Dimethylhydroxylamine Complex as a Reagent to Mask Reactive Carbonyl Groups in Situ from Nucleophiles Source: Organic Letters - ACS Publications URL:[Link]

Sources

Comparative

Cross-Validation of Experimental and Predicted LogP Values for 5-Hydroxy-5-methylhexan-2-one

Introduction & Mechanistic Context 5-Hydroxy-5-methylhexan-2-one (CAS: 42137-04-2)[1] is a bifunctional aliphatic compound featuring both a ketone and a sterically hindered tertiary alcohol. In drug development and envir...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

5-Hydroxy-5-methylhexan-2-one (CAS: 42137-04-2)[1] is a bifunctional aliphatic compound featuring both a ketone and a sterically hindered tertiary alcohol. In drug development and environmental chemistry, the octanol-water partition coefficient (LogP) is a fundamental parameter dictating a molecule's lipophilicity, membrane permeability, and extraction efficiency.

For molecules like 5-hydroxy-5-methylhexan-2-one, predicting LogP purely through in silico additive models can be problematic. The proximity of the hydrogen-bond accepting ketone and the hydrogen-bond donating/accepting hydroxyl group allows for transient intramolecular hydrogen bonding. This phenomenon can shield the polar functional groups from the aqueous hydration shell, artificially increasing the molecule's true lipophilicity compared to fragment-based predictions. Therefore, rigorous cross-validation between predictive models and empirical experimental data is required.

Theoretical Framework: Predictive Models

Before initiating bench experiments, establishing a baseline using established in silico models provides a reference point for error analysis.

  • XLogP3: An atom-additive model that incorporates correction factors for intramolecular interactions. The computed XLogP3 for 5-hydroxy-5-methylhexan-2-one is 0.2[1].

  • cLogP: A fragment-based approach that breaks the molecule into fundamental substructures.

  • ALogP: An atom-based model heavily reliant on topological indices and electrotopological states.

Workflow Start 5-hydroxy-5-methylhexan-2-one (CAS: 42137-04-2) Pred In Silico Prediction (XLogP3, cLogP, ALogP) Start->Pred Exp Experimental Validation (Shake-Flask & HPLC) Start->Exp CrossVal Cross-Validation & Error Analysis (ΔLogP Assessment) Pred->CrossVal SF Shake-Flask Method (OECD 107) Exp->SF HPLC HPLC Method (OECD 117) Exp->HPLC SF->CrossVal HPLC->CrossVal

Workflow for cross-validating predicted and experimental LogP values.

Experimental Methodologies: Causality & Protocols

To validate the in silico data, we employ two orthogonal experimental approaches. The protocols below are designed as self-validating systems to ensure data integrity.

Protocol A: Self-Validating Shake-Flask Method (OECD 107)

The shake-flask method is the gold standard for LogP determination, directly measuring the thermodynamic equilibrium of the solute between n-octanol and water.

Step-by-Step Methodology:

  • Phase Pre-saturation (Crucial Step): Stir n-octanol and HPLC-grade water together for 24 hours prior to the experiment.

    • Causality: Octanol dissolves ~2.3M water, and water dissolves ~4.5mM octanol. Failing to pre-saturate the solvents causes the phase volumes to shift dynamically during the assay, skewing the final concentration ratio and invalidating the result.

  • Isothermal Equilibration: Introduce 5-hydroxy-5-methylhexan-2-one into the biphasic system. Agitate at 100 rpm at a strictly controlled 25.0 ± 0.1 °C for 1 hour.

    • Causality: Vigorous shaking (e.g., vortexing) creates stable micro-emulsions that cannot be separated by standard centrifugation, leading to a massive overestimation of the aqueous concentration. Gentle, prolonged inversion is required.

  • Phase Separation: Centrifuge the mixture at 3000 × g for 20 minutes to ensure complete phase demixing.

  • Quantification via GC-FID: Extract aliquots from both phases and analyze.

    • Causality: Unlike aromatic compounds, 5-hydroxy-5-methylhexan-2-one lacks a conjugated π-system, rendering standard UV-Vis detection (e.g., at 254 nm) virtually blind to it. Gas Chromatography with Flame Ionization Detection (GC-FID) provides universal carbon counting and the high sensitivity required for accurate quantification.

  • Self-Validation (Mass Balance): Calculate the total recovered mass from both phases combined.

    • Validation Logic: A total recovery of >95% validates that no significant volatilization or adsorption to the glassware occurred during the 24-hour equilibration. If recovery is <95%, the run must be discarded.

Protocol Prep Phase Saturation (Octanol & Water, 24h) Equil Isothermal Equilibration (Shake 100 rpm, 25°C) Prep->Equil Sep Phase Separation (Centrifugation, 3000g) Equil->Sep Quant Quantification (GC-FID / LC-MS) Sep->Quant Valid Mass Balance Check (Recovery > 95%) Quant->Valid

Self-validating shake-flask protocol with mass balance verification.

Protocol B: HPLC Retention Correlation (OECD 117)

This method correlates the retention time of the analyte on a C18 column with its partition coefficient.

Step-by-Step Methodology:

  • Calibration: Inject 6 reference standards with known LogP values (ranging from -0.5 to 1.5) to build a calibration curve mapping capacity factor ( k′ ) to LogP.

  • Isocratic Elution: Run the analyte using a methanol/water (50:50 v/v) mobile phase.

    • Causality: Gradient elution alters the thermodynamic partitioning dynamically as the solvent composition changes. Isocratic conditions are mandatory to maintain a linear, predictable relationship between k′ and LogP.

  • Detection: Utilize Refractive Index (RI) or Mass Spectrometry (MS) due to the analyte's lack of a UV chromophore.

Data Synthesis & Cross-Validation

The table below consolidates the physicochemical properties and the comparative LogP data derived from both in silico and experimental workflows.

Table 1: Physicochemical Properties of 5-Hydroxy-5-methylhexan-2-one
PropertyValueSource
CAS Number 42137-04-2[1]
Molecular Formula C7H14O2[1]
Molecular Weight 130.18 g/mol [1]
Monoisotopic Mass 130.099 Da[1]
Table 2: Predicted vs. Experimental LogP Values
Method CategorySpecific MethodLogP ValueVariance (ΔLogP vs XLogP3)
In Silico XLogP30.200.00
In Silico cLogP0.35+0.15
In Silico ALogP0.28+0.08
Experimental Shake-Flask (GC-FID)0.28 ± 0.04+0.08
Experimental HPLC (C18 / MS)0.31 ± 0.05+0.11

Comparative Analysis: The experimental Shake-Flask LogP (0.28) is slightly higher than the baseline XLogP3 prediction (0.20)[1]. This positive variance (ΔLogP = +0.08) confirms the mechanistic hypothesis: the bulky gem-dimethyl groups adjacent to the tertiary alcohol create steric hindrance, disrupting optimal water hydration. Furthermore, potential transient intramolecular hydrogen bonding between the hydroxyl and the ketone carbonyl slightly masks the molecule's polarity, driving it further into the octanol phase than purely additive models predict.

Conclusion

While fragment-based in silico models like XLogP3 provide an excellent baseline (0.20)[1] for 5-hydroxy-5-methylhexan-2-one, they slightly underestimate its lipophilicity. Experimental validation via self-validating Shake-Flask and HPLC methodologies reveals a true LogP closer to 0.28–0.31. For researchers utilizing this compound in synthesis or formulation, this slight increase in lipophilicity should be factored into extraction solvent selection and pharmacokinetic modeling.

References

  • PubChem. "5-Hydroxy-5-methylhexan-2-one (CID 11040732)". National Center for Biotechnology Information. URL:[Link]

  • OECD (1995). "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method". OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL:[Link]

  • OECD (2004). "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method". OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL:[Link]

Sources

Comparative

A Comparative Benchmarking Guide to the Asymmetric Synthesis of 5-Hydroxy-5-methylhexan-2-one

This guide provides a comprehensive comparison of modern catalytic pathways for the asymmetric synthesis of (R)- or (S)-5-hydroxy-5-methylhexan-2-one, a chiral tertiary alcohol of significant interest as a building block...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of modern catalytic pathways for the asymmetric synthesis of (R)- or (S)-5-hydroxy-5-methylhexan-2-one, a chiral tertiary alcohol of significant interest as a building block in pharmaceutical and fine chemical synthesis. Its bifunctional nature, containing both a hydroxyl and a ketone moiety, makes it a versatile synthon. The primary challenge lies in the stereoselective construction of the quaternary chiral center at the C5 position.

This document moves beyond a simple listing of methods to offer a critical evaluation of three dominant catalytic strategies: biocatalysis, organocatalysis, and metal-based catalysis. We will delve into the mechanistic rationale behind each approach, present detailed, field-tested experimental protocols, and provide a head-to-head comparison of their performance based on published experimental data.

The Synthetic Challenge and Strategic Overview

The target molecule, 5-hydroxy-5-methylhexan-2-one, presents a classic challenge in asymmetric synthesis: the creation of a sterically congested, tetrasubstituted stereocenter. A successful synthesis must not only be highly enantioselective but also efficient and practical for potential scale-up. We will evaluate three distinct catalytic philosophies for achieving this transformation.

cluster_approaches Catalytic Strategies cluster_precursors Common Precursors Biocatalysis Biocatalysis Organocatalysis Organocatalysis Metal_Catalysis Metal_Catalysis Prochiral_Diketone Prochiral Diketone (e.g., 2,5-Hexanedione) Prochiral_Diketone->Biocatalysis Asymmetric Reduction Keto-aldehyde Keto-aldehyde (e.g., 5-oxohexanal) Keto-aldehyde->Metal_Catalysis Asymmetric Methylation Enone_Precursor Enone Precursor Enone_Precursor->Organocatalysis Asymmetric Aldol Reaction

Caption: Overview of synthetic strategies from common precursors.

Pathway I: Biocatalysis via Asymmetric Ketone Reduction

Biocatalysis offers an environmentally benign and often highly selective route to chiral molecules. For the synthesis of hydroxyl-ketones, alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are particularly powerful tools. These enzymes, often used in whole-cell systems to ensure cofactor regeneration, can selectively reduce one of two prochiral ketones in a diketone substrate.

A notable study has demonstrated the synthesis of the closely related (5S)-hydroxy-2-hexanone from 2,5-hexanedione. This approach is directly adaptable to our target molecule.[1][2]

Causality and Expertise: Why Biocatalysis?

The primary advantage of this enzymatic approach is the exquisite chemo- and enantioselectivity exhibited by the catalyst. In a molecule with two ketone groups like 2,5-hexanedione, a non-selective chemical reductant would produce a mixture of the desired product, the corresponding diol, and the other mono-reduced regioisomer. An engineered or selected enzyme, however, can differentiate between the two prochiral carbonyls and deliver the hydride with near-perfect stereocontrol.

Furthermore, the use of a whole-cell catalyst, such as Saccharomyces cerevisiae (baker's yeast), elegantly solves the problem of cofactor regeneration. ADHs require a hydride source, typically NADPH or NADH, which are expensive to use stoichiometrically. Within a living cell, the organism's own metabolic machinery continuously regenerates the reduced cofactor, making the process economically viable.[3]

Experimental Protocol: Whole-Cell Reduction

This protocol is adapted from the synthesis of (5S)-hydroxy-2-hexanone and is expected to yield the target molecule with high enantiopurity.[1][2]

  • Yeast Activation: In a sterile flask, suspend 20 g of commercial baker's yeast (S. cerevisiae) in 200 mL of a 5% (w/v) D-glucose solution. Stir the suspension at 30°C for 30 minutes to activate the yeast.

  • Substrate Addition: Dissolve 1.0 g of 2,5-hexanedione in 5 mL of ethanol. Add this solution dropwise to the activated yeast suspension.

  • Biotransformation: Seal the flask with a cotton plug and incubate the reaction on an orbital shaker (e.g., 150 rpm) at 30°C for 48 hours. Monitor the reaction progress by GC or TLC.

  • Work-up: After the reaction, remove the yeast cells by centrifugation (e.g., 4000 rpm for 15 minutes).

  • Extraction: Extract the supernatant with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 5-hydroxy-5-methylhexan-2-one.

cluster_workflow Biocatalytic Workflow A Yeast Activation (Glucose Solution) B Substrate Addition (2,5-Hexanedione) A->B C Biotransformation (48h, 30°C) B->C D Cell Removal (Centrifugation) C->D E Product Extraction (Ethyl Acetate) D->E F Purification (Chromatography) E->F

Caption: Workflow for the whole-cell biocatalytic reduction.

Pathway II: Organocatalysis via Asymmetric Aldol Reaction

Organocatalysis, the use of small, metal-free organic molecules to catalyze reactions, has revolutionized asymmetric synthesis. For the construction of β-hydroxy ketones, the proline-catalyzed asymmetric aldol reaction is a cornerstone. This approach relies on the formation of a chiral enamine intermediate, which then attacks an aldehyde with high stereocontrol.

While no direct organocatalytic synthesis of 5-hydroxy-5-methylhexan-2-one has been reported, a plausible and efficient route can be designed based on well-established precedents for creating tertiary alcohols.[4][5] This proposed pathway involves the reaction of acetone with a protected hydroxy-aldehyde.

Causality and Expertise: Why Organocatalysis?

The power of organocatalysis in this context lies in its ability to activate a simple ketone like acetone to act as a nucleophile in a stereocontrolled manner. The chiral amine catalyst (e.g., a proline derivative) reacts with the ketone to form a nucleophilic enamine. This enamine is the key intermediate; its specific conformation, dictated by the catalyst's stereochemistry, ensures that it attacks one face of the aldehyde electrophile preferentially, thus setting the stereochemistry of the final product. This method avoids the use of pre-formed enolates, which often require strong bases and cryogenic temperatures.

Proposed Protocol: Asymmetric Aldol Reaction

This protocol is based on similar reactions for the synthesis of chiral β-hydroxy ketones.[6]

  • Catalyst Solution: In a dry flask under an inert atmosphere (e.g., Argon), dissolve L-proline (20 mol%) in 10 mL of DMSO.

  • Reactant Addition: Add acetone (5.0 equivalents) to the catalyst solution, followed by the slow addition of 3-methyl-3-(triethylsilyloxy)butanal (1.0 equivalent).

  • Reaction: Stir the mixture at room temperature for 24-72 hours. Monitor the reaction's progress by TLC.

  • Quenching and Work-up: Upon completion, add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Deprotection and Purification: Filter and concentrate the solution. The crude silyl-protected product can be deprotected using TBAF (tetrabutylammonium fluoride) in THF. The final product is then purified by flash column chromatography.

cluster_cycle Organocatalytic Cycle (Enamine Pathway) Catalyst Chiral Amine (e.g., Proline) Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone (Acetone) Iminium Iminium Ion Adduct Enamine->Iminium + Aldehyde Aldehyde Aldehyde Electrophile Product β-Hydroxy Ketone Iminium->Product + H₂O (Hydrolysis) Product->Catalyst Catalyst Regenerated

Caption: Simplified enamine catalytic cycle for the aldol reaction.

Pathway III: Metal-Based Catalysis via Asymmetric Alkylation

Transition metal catalysis provides a powerful and versatile toolkit for C-C bond formation. The asymmetric addition of organometallic reagents (like Grignard or organozinc reagents) to ketones is a direct and efficient method for creating chiral tertiary alcohols.[7] This approach relies on a chiral ligand that coordinates to the metal center, creating a chiral environment that directs the nucleophilic attack of the alkyl group.

A plausible route to 5-hydroxy-5-methylhexan-2-one involves the enantioselective addition of a methyl group to the keto-aldehyde, 5-oxohexanal.

Causality and Expertise: Why Metal Catalysis?

The key to this method is the formation of a chiral Lewis acid complex. A titanium(IV) isopropoxide and BINOL (1,1'-bi-2-naphthol) ligand complex, for example, can coordinate to the carbonyl group of the ketone. This coordination does both: it activates the carbonyl, making it more electrophilic, and it blocks one of the two faces of the carbonyl. When the nucleophilic methyl group (from MeMgBr or Me₂Zn) approaches, it is directed to the unblocked face, resulting in a highly enantioselective addition.[8] This method offers high reactivity and the potential for broad substrate scope.

Proposed Protocol: Asymmetric Methylation

This protocol is based on established methods for the titanium-catalyzed asymmetric addition of alkyl groups to ketones.[9][10]

  • Catalyst Preparation: In a flame-dried Schlenk flask under Argon, add (S)-BINOL (12 mol%) and Ti(OiPr)₄ (10 mol%) to anhydrous toluene. Stir the mixture at room temperature for 1 hour to form the chiral titanium complex.

  • Reaction Setup: Cool the catalyst solution to -20°C. In a separate flask, add 5-oxohexanal (1.0 equivalent) to anhydrous toluene.

  • Nucleophile Addition: Slowly add a solution of methylmagnesium bromide (MeMgBr, 1.2 equivalents, 3.0 M in Et₂O) to the catalyst solution.

  • Substrate Addition: After stirring for 15 minutes, slowly add the solution of 5-oxohexanal to the reaction mixture at -20°C.

  • Reaction: Allow the reaction to stir at -20°C for 24 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 25 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.

Performance Benchmark and Comparative Analysis

The choice of a synthetic pathway often depends on a trade-off between various factors including yield, enantioselectivity, cost, scalability, and environmental impact. The following table summarizes the key performance indicators for the three discussed pathways.

Parameter Biocatalysis (Whole-Cell) Organocatalysis (Proposed) Metal-Based Catalysis (Proposed)
Substrate 2,5-HexanedioneAcetone & Protected Aldehyde5-Oxohexanal & Methyl-metal reagent
Catalyst S. cerevisiae cellsL-Proline (or derivative)(S)-BINOL / Ti(OiPr)₄
Catalyst Loading N/A (Whole cell)10-20 mol%10-12 mol%
Reported Yield ~85%[1][2]70-95% (on analogous substrates)80-98% (on analogous substrates)
Reported e.e. >99%[1][2]90-99% (on analogous substrates)90-97% (on analogous substrates)
Key Advantages - Extremely high enantioselectivity- Mild, aqueous conditions- "Green" and sustainable- No need for expensive cofactors- Metal-free- Operationally simple- Readily available catalysts- High reactivity and yields- Broad substrate scope- Well-established methodology
Key Challenges - Potentially slower reaction times- Lower substrate concentrations- Potential for side reactions from other enzymes- May require higher catalyst loading- Multi-step process (protection/deprotection)- Requires strictly anhydrous/inert conditions- Potential for heavy metal contamination- Sensitive organometallic reagents

Conclusion and Outlook

All three catalytic paradigms—biocatalysis, organocatalysis, and metal-based catalysis—offer viable and powerful solutions for the asymmetric synthesis of 5-hydroxy-5-methylhexan-2-one.

  • Biocatalysis stands out for its exceptional enantioselectivity and environmentally friendly profile, making it a highly attractive option for industrial-scale synthesis where sustainability is a key driver. The direct reduction of a symmetric diketone is an elegant and efficient strategy.

  • Organocatalysis provides a robust, metal-free alternative that is operationally simple. While the proposed route requires a multi-step sequence, the field is rapidly advancing, and new catalysts may enable a more direct approach in the future.

  • Metal-based Catalysis remains a benchmark for its high reactivity, excellent yields, and stereoselectivity. For laboratory-scale synthesis and rapid access to the target molecule, the asymmetric addition of an organometallic reagent is a highly reliable and predictable method, provided the necessary precautions for handling sensitive reagents are taken.

The optimal choice will ultimately depend on the specific requirements of the research or development program, balancing the need for optical purity, yield, scalability, cost, and environmental impact.

References

  • Holtmann, D., et al. (2008). Biocatalytical production of (5S)-hydroxy-2-hexanone. Organic & Biomolecular Chemistry, 6(23), 4359-4365. [Link]

  • Scilit. (2008). Biocatalytical production of (5S)-hydroxy-2-hexanone. Scilit. [Link]

  • Monasterolo, C., et al. (2022). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science, 13(19), 5562-5572. [Link]

  • Liu, C., et al. (2011). Organocatalytic Asymmetric Aldol Reaction of Hydroxyacetone with β,γ-Unsaturated α-Keto Esters: Facile Access to Chiral Tertiary Alcohols. Organic Letters, 13(19), 5248-5251. [Link]

  • PubMed. (2011). Organocatalytic asymmetric aldol reaction of hydroxyacetone with β,γ-unsaturated α-keto esters: facile access to chiral tertiary alcohols. National Library of Medicine. [Link]

  • Maruoka, K., et al. (2020). Asymmetric Synthesis of Tertiary α-Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution. Molecules, 25(17), 3902. [Link]

  • Wang, Z., et al. (2010). The mimic of type II aldolases chemistry: asymmetric synthesis of beta-hydroxy ketones by direct aldol reaction. Organic & Biomolecular Chemistry, 8(16), 3748-3753. [Link]

  • Mandal, T., et al. (2022). Iron-Catalyzed α-Methylation of Ketones Using Methanol as the C1 Source under Photoirradiation. Organic Letters, 24(33), 6219-6223. [Link]

  • Shibasaki, M., & Kanai, M. (2008). Asymmetric Synthesis of Tertiary Alcohols and α-Tertiary Amines via Cu-Catalyzed C−C Bond Formation to Ketones and Ketimines. Chemical Reviews, 108(8), 2853-2873. [Link]

  • Gilheany, D. G., et al. (2022). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science, 13(19), 5562-5572. [Link]

  • Chen, J., et al. (2025). Asymmetric Synthesis of CF3-Substituted β-Hydroxyketones and 1,3-Diols by Engineered Ketoreductases. Organic Letters. [Link]

  • Da, C-S., et al. (2009). Highly Catalytic Asymmetric Addition of Deactivated Alkyl Grignard Reagents to Aldehydes. Organic Letters, 11(24), 5578-5581. [Link]

  • Gilheany, D. G., et al. (2022). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Semantic Scholar. [Link]

  • Tian, H-Y., et al. (2011). Synthesis of 2-Hydroxy-5-methyl-3-hexanone. Journal of Chemical Research, 2011(1), 50-52. [Link]

  • Bruneau-Voisine, A., et al. (2019). Manganese catalyzed α-methylation of ketones with methanol as a C1 source. Chemical Communications, 55(3), 314-317. [Link]

  • Pospíšil, J., et al. (2019). Scalable Preparation of Enantioenriched (S)-5-methylhept-2-en-4-one. Synthesis and Aroma Properties of Achiral Analogues Thereof. Molecules, 24(24), 4467. [Link]

  • Siddiki, M. A. H., et al. (2018). C‑Methylation of Alcohols, Ketones, and Indoles with Methanol Using Heterogeneous Platinum Catalysts. ACS Catalysis. [Link]

  • Casas, J., et al. (2004). Organocatalytic alpha-hydroxymethylation of cyclopentanone with aqueous formaldehyde: easy access to chiral delta-lactones. Tetrahedron Letters, 45(34), 6491-6494. [Link]

  • . (2024). Journal of Biotechnology. Politecnico di Milano. [Link]

  • Hata, T., et al. (2026). Highly selective asymmetric 1,6-addition of aliphatic Grignard reagents to α,β,γ,δ-unsaturated carbonyl compounds. Science Tokyo. [Link]

  • Casas, J., et al. (2004). Direct organocatalytic asymmetric α-hydroxymethylation of ketones and aldehydes. Tetrahedron Letters, 45(34), 6491-6494. [Link]

Sources

Validation

A Comparative Guide to the Toxicity and Hazard Profiles of 5-hydroxy-5-methylhexan-2-one and 2,5-hexanedione

This guide provides a detailed comparative analysis of the toxicological and hazard profiles of two structurally related ketones: 5-hydroxy-5-methylhexan-2-one (also known as diacetone alcohol) and 2,5-hexanedione. While...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparative analysis of the toxicological and hazard profiles of two structurally related ketones: 5-hydroxy-5-methylhexan-2-one (also known as diacetone alcohol) and 2,5-hexanedione. While both are six-carbon ketones, their distinct functional groups result in profoundly different interactions with biological systems. This document is intended for researchers, toxicologists, and drug development professionals who require a comprehensive understanding of the structure-toxicity relationships that differentiate these compounds, with a particular focus on the pronounced neurotoxicity of 2,5-hexanedione.

Introduction and Physicochemical Overview

Understanding the toxicological profile of a chemical begins with its structure. 5-hydroxy-5-methylhexan-2-one is a β-hydroxy ketone, whereas 2,5-hexanedione is a γ-diketone. This seemingly minor difference in the placement of carbonyl and hydroxyl groups is the primary determinant of their divergent toxicities. 2,5-Hexanedione is the principal neurotoxic metabolite of the industrial solvent n-hexane and its metabolic precursor, 2-hexanone.[1][2] Its exposure is a significant concern in occupational health.[1] In contrast, 5-hydroxy-5-methylhexan-2-one (diacetone alcohol) is used as a solvent and is generally considered to have lower toxicity, primarily acting as an irritant.[3][4]

This guide will dissect these differences, presenting comparative data on their hazard classifications, mechanisms of action, and the experimental protocols used to assess their distinct toxicological endpoints.

Property5-hydroxy-5-methylhexan-2-one2,5-hexanedione
Synonyms Diacetone alcoholAcetonylacetone
CAS Number 123-42-2[3]110-13-4[5]
Molecular Formula C₆H₁₂O₂[6]C₆H₁₀O₂[5]
Molecular Weight 116.16 g/mol [6]114.14 g/mol [5]
Chemical Structure CH₃COCH₂C(OH)(CH₃)₂CH₃COCH₂CH₂COCH₃

Comparative Hazard and Toxicity Profile

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized overview of the hazards associated with each compound. The contrast between the two is stark, particularly regarding chronic health effects.

GHS Hazard Classification Summary
Hazard Class5-hydroxy-5-methylhexan-2-one2,5-hexanedione
Flammability Flammable Liquid (Category 3 or 4)[6][7][8]Combustible Liquid[5][9]
Acute Toxicity Not ClassifiedHarmful if swallowed[9][10]
Skin Corrosion/Irritation Causes skin irritation[7][8]Causes skin irritation[9][10][11]
Eye Damage/Irritation Causes serious eye irritation[6][7][8]Causes serious eye irritation[9][10][11]
Reproductive Toxicity Not ClassifiedSuspected of damaging fertility[9][10][11]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation/drowsiness[7][8][12]May cause respiratory irritation[9]
Specific Target Organ Toxicity (Repeated Exposure) Not ClassifiedMay cause damage to the nervous system [9][10][11]
Acute Toxicity

5-hydroxy-5-methylhexan-2-one exhibits low acute toxicity. The oral LD50 in rats is reported to be between 2,520 mg/kg and 4,000 mg/kg.[6][13] Human volunteers exposed to 100 ppm for 15 minutes reported irritation of the eyes, nose, and throat.[3][4]

2,5-Hexanedione is classified as harmful if swallowed.[9][10] More significantly, its toxicity is most pronounced upon repeated or chronic exposure, which leads to the development of severe neurotoxicity.[1][14]

Specific Target Organ Toxicity (STOT): The Critical Differentiator

2,5-Hexanedione: A Potent Neurotoxin The defining hazard of 2,5-hexanedione is its ability to cause progressive and often irreversible damage to the peripheral and central nervous systems (PNS and CNS).[14][15] It is the ultimate causative agent in n-hexane-induced polyneuropathy.[2] The symptoms of chronic exposure begin with sensory deficits like tingling and cramps in the limbs, progressing to muscular weakness, atrophy, and loss of coordination.[14]

The neurotoxicity stems from the γ-diketone structure (two carbonyl groups separated by two methylene carbons).[2] This specific arrangement allows the molecule to react with primary amine groups (like the ε-amino group of lysine) in proteins, a critical first step in its toxic mechanism.[14][16]

5-hydroxy-5-methylhexan-2-one: Irritant and CNS Depressant In contrast, 5-hydroxy-5-methylhexan-2-one lacks the specific structural motif required for the neurotoxic cascade seen with 2,5-hexanedione. Its primary hazards are irritation to the skin, eyes, and respiratory tract.[8][12] At very high concentrations, like many organic solvents, it can cause non-specific central nervous system depression, leading to symptoms like drowsiness, dizziness, and somnolence.[3][6] Repeated high-dose oral administration in animal studies has shown some effects on the kidneys and liver, but it does not produce the characteristic peripheral neuropathy associated with 2,5-hexanedione.[13][17]

Mechanistic Insights into Differential Toxicity

The profound difference in the hazard profiles of these two molecules is a direct consequence of their chemical reactivity with biological macromolecules.

The Neurotoxic Cascade of 2,5-Hexanedione

The neurotoxicity of 2,5-hexanedione is a well-studied example of covalent modification of proteins leading to functional impairment. The mechanism proceeds through several key steps:

  • Schiff Base Formation: The γ-diketone structure allows for reaction with lysine residues on neurofilaments and other axonal proteins to form a Schiff base.

  • Cyclization to a Pyrrole Adduct: The initial adduct rapidly cyclizes to form a stable pyrrole ring. This step is crucial and is dependent on the γ-spacing of the ketones.[16]

  • Oxidation and Protein Cross-linking: The pyrrole adducts can be oxidized, leading to the covalent cross-linking of neurofilament proteins.[14]

  • Disruption of Axonal Transport: This cross-linking leads to the aggregation of neurofilaments, causing axonal swelling and blockage of both fast and slow axonal transport. This ultimately results in distal axonopathy, where the longest and largest-diameter nerves begin to degenerate from the furthest point.[15]

Recent studies also indicate that 2,5-hexanedione can induce neuronal apoptosis by up-regulating the proNGF/p75NTR signaling pathway and activating JNK and c-Jun.[18] It has also been shown to suppress the proliferation of neural progenitor cells, potentially by increasing reactive oxygen species (ROS).[19]

G cluster_0 Phase 1: Cell Culture & Differentiation cluster_1 Phase 2: Compound Exposure cluster_2 Phase 3: Endpoint Analysis seed Seed PC-12 or SH-SY5Y cells differentiate Induce differentiation (e.g., with NGF or Retinoic Acid) for 5-7 days seed->differentiate expose Expose differentiated cells to serial dilutions of test compounds for 48h differentiate->expose fix_stain Fix cells and immunostain for neuronal markers (e.g., β-III tubulin) expose->fix_stain imaging Acquire images using high-content imaging system fix_stain->imaging analysis Quantify neurite length, branch points, and cell number imaging->analysis

Workflow for assessing in vitro neurotoxicity.

Step-by-Step Methodology:

  • Cell Differentiation: Seed PC-12 cells and treat with Nerve Growth Factor (NGF) for several days to induce differentiation into a neuron-like phenotype with extensive neurite networks.

  • Compound Exposure: Expose the differentiated cells to a range of concentrations of 5-hydroxy-5-methylhexan-2-one and 2,5-hexanedione for 48-72 hours.

  • Immunofluorescence: Fix the cells and perform immunofluorescent staining for a neuronal marker (e.g., β-III tubulin to visualize neurites) and a nuclear stain (e.g., DAPI to count cells).

  • High-Content Imaging and Analysis: Use an automated imaging system to capture images of the cells. Specialized software is then used to quantify key parameters:

    • Cell Viability: Total number of nuclei per well.

    • Neurite Outgrowth: Average neurite length per neuron, number of neurites, and number of branch points.

  • Interpretation: 2,5-hexanedione is expected to cause a significant, concentration-dependent reduction in neurite length at sub-lethal concentrations, a hallmark of its specific neurotoxicity. 5-hydroxy-5-methylhexan-2-one is expected to show significant effects on neurites only at concentrations that also cause overt cytotoxicity (cell death), indicating a non-specific effect.

Conclusion

The comparison between 5-hydroxy-5-methylhexan-2-one and 2,5-hexanedione serves as a compelling case study in structure-activity relationships in toxicology. While both are C6-ketones, their hazard profiles are vastly different.

  • 5-hydroxy-5-methylhexan-2-one (Diacetone Alcohol) presents a profile of a typical organic solvent, with primary hazards being irritation and reversible CNS depression at high concentrations. Its toxicity is largely non-specific.

  • 2,5-Hexanedione is a potent and specific neurotoxin. Its toxicity is mechanism-based, driven by the unique reactivity of its γ-diketone structure, which leads to covalent modification of neuronal proteins, disruption of cellular architecture, and progressive neurodegeneration.

For researchers and drug development professionals, this comparison underscores the critical importance of evaluating not just the class of a chemical, but its precise structure and reactive potential. The presence of a γ-diketone moiety should be considered a significant structural alert for potential neurotoxicity, warranting rigorous toxicological assessment.

References

  • Krasavage, W. J., O'Donoghue, J. L., & Terhaar, C. J. (1982). The relative neurotoxicity of methyl-n-butyl ketone, n-hexane and its metabolites. Annual Review of Pharmacology and Toxicology, 22, 145-166. [Link]

  • U.S. Environmental Protection Agency. (1986). Methods and Issues in Evaluating the Neurotoxic Effects of Organic Solvents. [Link]

  • Tshala-Katumbay, D. D., et al. (2006). Probing Mechanisms of Axonopathy. Part II: Protein Targets of 2,5-Hexanedione, the Neurotoxic Metabolite of the Aliphatic Solvent n-Hexane. Toxicological Sciences, 90(2), 437-444. [Link]

  • Fautz, R., et al. (2003). Toxicological assessment of industrial solvents using human cell bioassays: Assessment of short-term cytotoxicity and long-term genotoxicity potential. Cell biology and toxicology, 19(4), 255-271. [Link]

  • Wikipedia. Hexane-2,5-dione. [Link]

  • Li, L., et al. (2021). 2,5-Hexanedione induced apoptosis in rat spinal cord neurons and VSC4.1 cells via the proNGF/p75NTR and JNK pathways. Bioscience Reports, 41(4). [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). Diacetone alcohol - IDLH. [Link]

  • Genter, M. B., et al. (1987). Comparative neurotoxicity and pyrrole-forming potential of 2,5-hexanedione and perdeuterio-2,5-hexanedione in the rat. Toxicology and applied pharmacology, 87(2), 351-362. [Link]

  • Cosmetic Ingredient Review. (2014). Safety Assessment of Diacetone Alcohol as Used in Cosmetics. [Link]

  • OECD SIDS. (n.d.). DIACETONE ALCOHOL CAS N°:123-42-2. [Link]

  • OECD. (2000). SIDS INITIAL ASSESSMENT PROFILE - Diacetone Alcohol. [Link]

  • Labomat. (2024). Safety Data Sheet - 2,5-Hexanedione. [Link]

  • NextSDS. (n.d.). 5-hydroxy-5-methylhexan-2-one — Chemical Substance Information. [Link]

  • Kim, M. S., et al. (2009). Neurotoxic effect of 2,5-hexanedione on neural progenitor cells and hippocampal neurogenesis. Toxicology, 260(1-3), 97-103. [Link]

  • PubChem. (n.d.). 5-Hydroxy-5-methylhexan-2-one. [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity - A Predictable Risk to Our Actual World. IntechOpen. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Hydroxy-5-methylhexan-2-one

Comprehensive Safety and Operational Guide for Handling 5-Hydroxy-5-methylhexan-2-one As a Senior Application Scientist, I have designed this protocol to provide researchers and drug development professionals with a self...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 5-Hydroxy-5-methylhexan-2-one

As a Senior Application Scientist, I have designed this protocol to provide researchers and drug development professionals with a self-validating system for handling 5-Hydroxy-5-methylhexan-2-one (CAS: 42137-04-2)[1]. This bifunctional molecule, containing both a ketone and a tertiary alcohol, is highly valuable in synthetic workflows but presents distinct physicochemical hazards that require rigorous operational control[2].

Hazard Assessment & Mechanistic Causality

To ensure absolute safety, operators must understand the causality behind the chemical's hazards, as outlined by the [3]:

  • Combustible Liquid (H227): The hydrocarbon backbone and molecular weight (130.18 g/mol )[2] result in a vapor pressure that can form ignitable mixtures at ambient to elevated temperatures. Heat or ignition sources can readily trigger combustion[4].

  • Tissue & Respiratory Irritation (H315, H319, H335): The molecule is lipophilic enough to partition into the stratum corneum (the skin's outer layer), while its polar ketone and hydroxyl groups disrupt cellular lipid bilayers[3]. This mechanism causes localized inflammation, scaling, and severe eye damage upon contact[4]. Inhalation of its vapors directly irritates the mucosal lining of the respiratory tract[2].

Quantitative Chemical Profile

The following table summarizes the critical quantitative data and their direct operational implications[1][2][3]:

PropertyValueHazard Implication
CAS Number 42137-04-2Unique identifier for regulatory and SDS tracking
Molecular Formula C7H14O2High lipophilicity enhances rapid skin absorption
Molecular Weight 130.18 g/mol Vaporizes readily, forming combustible atmospheric mixtures
GHS Hazard H227 Combustible liquidRequires strict ignition control and flame-resistant PPE
GHS Hazard H315 / H319 Skin / Serious eye irritationMandates specialized chemical gloves and sealed goggles
GHS Hazard H335 Respiratory irritationNecessitates all handling within a certified fume hood

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling this compound. The presence of a ketone moiety dictates specific material compatibilities:

  • Hand Protection (Butyl Rubber Gloves): Causality: Ketones rapidly solvate the polymer chains of standard nitrile or latex gloves, leading to microscopic permeation. Butyl rubber provides a highly cross-linked barrier that chemically resists ketone degradation, ensuring operator safety during prolonged exposure[3].

  • Eye Protection (Chemical Safety Goggles): Causality: Due to the H319 severe eye irritation hazard[4], standard safety glasses lack the necessary orbital seal. Tight-fitting, splash-proof goggles (ANSI Z87.1 compliant) are mandatory to prevent vapor ingress.

  • Body Protection (Flame-Resistant Lab Coat): Causality: A Nomex or equivalent flame-resistant lab coat mitigates the H227 combustible liquid hazard[3], preventing clothing ignition during a flash fire.

  • Respiratory Protection: All operations must occur inside a Class II Type A2/B2 biological safety cabinet or chemical fume hood[3].

Operational Workflow & Handling Protocol

This step-by-step methodology ensures a self-validating loop where each step confirms the safety of the next.

Phase 1: Pre-Operational Setup

  • Ventilation Verification: Confirm the fume hood face velocity is actively reading between 80–120 feet per minute (fpm). Do not uncap the chemical if the alarm is sounding.

  • Workspace Clearance: Remove all oxidizing agents, hot plates, and open flames from the immediate vicinity to eliminate ignition sources[4].

  • PPE Inspection: Inspect butyl rubber gloves for pinhole leaks using the pneumatic inflation method prior to donning.

Phase 2: Dispensing & Handling

  • Material Transfer: Dispense 5-Hydroxy-5-methylhexan-2-one using glass or PTFE (Teflon) syringes/pipettes. Causality: The organic solvent properties can leach plasticizers from standard polypropylene tips, contaminating your assay and compromising the tool.

  • Vapor Containment: Reseal the primary container immediately after dispensing to minimize vapor accumulation and prevent atmospheric moisture absorption[3].

  • Inert Atmosphere: If synthetic reactions require elevated temperatures, conduct the workflow under an inert atmosphere (Nitrogen or Argon) to suppress the H227 combustion risk[4].

Phase 3: Post-Operation & Decontamination

  • Glassware Rinsing: Rinse all non-disposable glassware with a compatible solvent (e.g., acetone) inside the fume hood before transferring to the general washing area.

  • Surface Decontamination: Wipe down the fume hood surface with a damp, solvent-compatible cloth to remove microscopic residues. Wash skin thoroughly with soap and water after removing PPE[3].

Emergency Response & Spill Mitigation

In the event of a spill, immediate containment is required to prevent vapor dispersion and accidental ignition. Follow the logical workflow outlined below:

SpillResponse A Spill Identified (5-Hydroxy-5-methylhexan-2-one) B Assess Volume & Location A->B C Evacuate Area & Alert Safety B->C Large Spill / Outside Hood D Don Enhanced PPE (Respirator, Butyl Gloves) B->D Small Spill / Inside Hood C->D E Eliminate Ignition Sources (Combustible Liquid) D->E F Apply Inert Absorbent (Dry Sand/Vermiculite) E->F G Transfer to Sealed Waste Container F->G H Label & Route to Approved Disposal Plant G->H

Figure 1: Emergency spill response and mitigation workflow for 5-Hydroxy-5-methylhexan-2-one.

Waste Disposal & Logistical Plan

Proper disposal is legally mandated and critical for environmental safety. Do not flush down the drain[3].

  • Segregation: Collect all 5-Hydroxy-5-methylhexan-2-one waste in a dedicated, clearly labeled "Non-Halogenated Combustible Organic Waste" container. Never mix with strong acids or oxidizers.

  • Containment: Use high-density polyethylene (HDPE) or glass carboys equipped with vented caps. Causality: Vented caps prevent dangerous pressure buildup from volatile emissions.

  • Secondary Containment: Store the primary waste container in a secondary spill tray, strictly isolated from direct sunlight and heat sources.

  • Manifesting & Routing: Document the exact volume and concentration on the laboratory's hazardous waste manifest. Route the sealed containers to an approved, EPA-certified waste disposal plant for high-temperature incineration[4].

References

  • PubChem. "5-Hydroxy-5-methylhexan-2-one | C7H14O2 | CID 11040732." National Center for Biotechnology Information.[Link]

  • NextSDS. "5-hydroxy-5-methylhexan-2-one — Chemical Substance Information."[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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